3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid
Description
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Properties
IUPAC Name |
3-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(21)11-12-19(13-15-7-3-1-4-8-15)18(22)23-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBASLLMGVXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573962 | |
| Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252919-08-7 | |
| Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and available data for 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid, a substituted β-alanine derivative of interest in synthetic and medicinal chemistry.
Chemical Structure and Identity
IUPAC Name: N-benzyl-N-[(benzyloxy)carbonyl]-beta-alanine
CAS Number: 252919-08-7
Molecular Formula: C₁₈H₁₉NO₄
Molecular Weight: 313.35 g/mol
Structure:
(Structure representation)
Physicochemical Properties
Limited experimental data for the specific physicochemical properties of this compound is available in public literature. The following table summarizes the available information.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | 95% | |
| pKa (Predicted) | 4.45 ± 0.10 | |
| Storage Temperature | Ambient |
Synthesis
An In-depth Technical Guide to the Chemical Synthesis of N-Benzyl-N-Cbz-beta-alanine
This technical guide provides a comprehensive overview of the chemical synthesis of N-Benzyl-N-Cbz-beta-alanine, a disubstituted β-amino acid derivative of interest to researchers and scientists in the field of drug development and peptide chemistry. The synthesis is presented as a two-step process involving the protection of the amino group of β-alanine with a carboxybenzyl (Cbz) group, followed by the benzylation of the resulting N-Cbz-β-alanine. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Strategy
The synthesis of N-Benzyl-N-Cbz-beta-alanine is most effectively achieved through a two-step synthetic sequence. The initial step involves the protection of the amino group of β-alanine using benzyl chloroformate under basic conditions. This is a standard procedure known as the Schotten-Baumann reaction, which yields N-Cbz-β-alanine.[1][2] The subsequent step is the N-benzylation of the Cbz-protected intermediate. This reaction requires a strong base to deprotonate the carbamate nitrogen, followed by alkylation with benzyl bromide to afford the final product.[3]
Experimental Protocols
Step 1: Synthesis of N-Cbz-beta-alanine
This protocol outlines the N-protection of β-alanine using benzyl chloroformate.
Materials:
-
β-Alanine
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)[1]
-
Benzyl chloroformate (Cbz-Cl)[2]
-
Water (H₂O)
-
Diethyl ether or Ethyl Acetate[2]
-
Hydrochloric acid (HCl)[1]
Procedure:
-
In a round-bottom flask, dissolve β-alanine (1.0 eq) in an aqueous solution of sodium carbonate (2.0-3.0 eq) or 2N sodium hydroxide.[1][2]
-
Cool the stirred solution to 0-5 °C in an ice bath.[2]
-
Slowly and dropwise, add benzyl chloroformate (1.1-1.5 eq) to the reaction mixture. It is crucial to maintain the temperature below 10 °C throughout the addition to minimize hydrolysis of the benzyl chloroformate.[2][3]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours or overnight.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2 with dilute hydrochloric acid. This will protonate the carboxylate and cause the N-Cbz-β-alanine to precipitate.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Cbz-β-alanine.[2]
Step 2: Synthesis of N-Benzyl-N-Cbz-beta-alanine
This protocol describes the N-benzylation of the previously synthesized N-Cbz-β-alanine.
Materials:
-
N-Cbz-β-alanine (from Step 1)
-
Sodium hydride (NaH)[3]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]
-
Benzyl bromide (BnBr)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Cbz-β-alanine (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. The use of a strong base like NaH is crucial for the deprotonation of the less acidic N-H bond of the carbamate.[3]
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Slowly add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Benzyl-N-Cbz-beta-alanine.[3]
Data Presentation
The following table summarizes the key quantitative data for the described synthetic procedures.
| Parameter | Step 1: N-Cbz Protection | Step 2: N-Benzylation |
| Starting Material | β-Alanine | N-Cbz-β-alanine |
| Reagents | Benzyl chloroformate, Sodium Carbonate/Hydroxide | Sodium Hydride, Benzyl Bromide |
| Solvent | Water | Anhydrous DMF or DMSO |
| Molar Equivalents | β-Alanine (1.0), Cbz-Cl (1.1-1.5), Base (2.0-3.0) | N-Cbz-β-alanine (1.0), NaH (1.1-1.5), BnBr (1.1-1.2) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours | 4-12 hours |
| Typical Yield | 85-95%[3] | Varies, typically moderate to good |
Mandatory Visualization
The following diagrams illustrate the overall experimental workflow and the logical relationship between the two synthetic steps.
Caption: Experimental workflow for the synthesis of N-Benzyl-N-Cbz-beta-alanine.
Caption: Logical relationship of the synthetic steps.
References
3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid, a unique N,N-disubstituted β-amino acid. Due to its distinct structural features, incorporating both a benzyl and a benzyloxycarbonyl (Cbz) protecting group, this compound presents interesting possibilities as a building block in peptide synthesis and medicinal chemistry. This document details its physicochemical properties, a proposed synthesis protocol, and its potential applications in the development of novel therapeutics. The strategic presence of two different benzyl-type groups on the nitrogen atom offers a platform for selective deprotection strategies, a valuable attribute in complex organic synthesis.
Introduction
β-amino acids are crucial components in the field of medicinal chemistry, primarily for their role in the synthesis of peptidomimetics and other biologically active molecules. Their incorporation into peptide backbones can confer resistance to enzymatic degradation, leading to improved pharmacokinetic profiles of peptide-based drugs. The N-protection of amino acids is a fundamental step in peptide synthesis, preventing unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a classic and widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.
This compound is a derivative of β-alanine with both a benzyl (Bn) and a benzyloxycarbonyl (Cbz) group attached to the amino nitrogen. This N,N-disubstitution pattern is less common than monosubstitution and offers unique opportunities for creating complex molecular architectures. The presence of two distinct groups on the nitrogen atom allows for potential stepwise or differential cleavage, enabling the synthesis of more complex peptide structures or other organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 252919-08-7 |
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | 3-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid |
| Appearance | Expected to be a solid |
Synthesis Protocol
3.1. Proposed Synthesis Workflow
The logical workflow for the proposed synthesis is outlined below.
Caption: Proposed two-step synthesis of the target compound.
3.2. Experimental Procedure
Step 1: Synthesis of 3-(Benzylamino)propanoic acid
-
Dissolution: In a round-bottom flask, dissolve β-alanine (1 equivalent) in an aqueous solution of a suitable base, such as sodium bicarbonate (2.5 equivalents).
-
Addition of Alkylating Agent: To the stirred solution, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl bromide. Acidify the aqueous layer to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl), which should precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the 3-(benzylamino)propanoic acid (1 equivalent) from Step 1 in an aqueous solution of a base such as sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Protecting Agent: While vigorously stirring the solution, add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl to precipitate the final product.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization.
Spectroscopic Data (Predicted)
While experimental spectra for this specific compound are not widely published, the expected spectroscopic characteristics can be predicted based on its chemical structure.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | - Aromatic protons from the benzyl and benzyloxycarbonyl groups (multiplets, ~7.2-7.4 ppm).- Methylene protons of the Cbz group (~5.1 ppm).- Methylene protons of the benzyl group (~4.5 ppm).- Methylene protons of the propanoic acid backbone (triplets, ~2.5-3.5 ppm).- Carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~175 ppm).- Carbonyl carbon of the carbamate (~156 ppm).- Aromatic carbons (~127-137 ppm).- Methylene carbons of the benzyl and Cbz groups (~67 ppm and ~52 ppm respectively).- Methylene carbons of the propanoic acid backbone (~30-45 ppm). |
| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1710 cm⁻¹).- C=O stretch of the carbamate (~1690 cm⁻¹).- Aromatic C-H stretches (~3030 cm⁻¹).- Aliphatic C-H stretches (~2850-2950 cm⁻¹). |
| Mass Spectrometry | - Expected [M+H]⁺ peak at m/z 314.14. |
Applications in Drug Development and Research
As a protected β-amino acid, this compound is a potentially valuable building block for the synthesis of:
-
Peptidomimetics: Its incorporation into peptide chains can enhance stability against enzymatic degradation, a critical factor in drug design.
-
Foldamers: The constrained nature of N-substituted β-amino acids can be exploited to create novel, well-defined secondary structures in synthetic oligomers.
-
Complex Organic Molecules: The carboxylic acid functionality allows for a variety of chemical transformations, including amidation, esterification, and reduction, making it a versatile intermediate in multi-step syntheses.
The presence of both a benzyl and a benzyloxycarbonyl group on the nitrogen atom opens up possibilities for orthogonal deprotection strategies. For instance, the Cbz group can be selectively removed via hydrogenolysis while the N-benzyl group remains intact, allowing for further functionalization at the nitrogen atom.
Signaling Pathways and Logical Relationships
Currently, there is no specific information available in scientific literature detailing the direct involvement of this compound in any signaling pathways. Its primary role is anticipated to be as a synthetic intermediate rather than a biologically active molecule itself. The logical relationship in its utility lies in its role as a precursor in a synthetic workflow.
The Enduring Legacy of the Carboxybenzyl Group: An In-depth Technical Guide to its Role in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis, preventing unwanted side reactions and ensuring the precise assembly of amino acid sequences. Among the arsenal of protective groups available to chemists, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a significant place in the history and current practice of peptide chemistry.[1][2] This technical guide provides a comprehensive overview of the Cbz protecting group, detailing its introduction, stability, and cleavage, and offering a critical comparison with other common protecting groups. This document is intended to be a practical resource, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in the strategic application of the Cbz group in their synthetic endeavors.
Core Principles of the Cbz Protecting Group
The primary function of the Cbz group is to protect the α-amino group of an amino acid, transforming the nucleophilic amine into a much less reactive carbamate.[3][4] This protection is crucial to prevent the uncontrolled polymerization of amino acids during peptide bond formation.[5] The Cbz group is valued for its robustness, being stable under a wide range of conditions, including those that are basic and mildly acidic.[6][7]
Advantages of the Cbz Group:
-
Stability: The Cbz group is stable to both acidic and basic conditions, providing a wide window for various reaction conditions during multi-step synthesis.[6]
-
Reduced Racemization: The urethane-type protection offered by the Cbz group helps to suppress the formation of racemization-prone oxazolone intermediates, particularly in solution-phase synthesis.[3][8]
-
Cost-Effectiveness: The reagent for introducing the Cbz group, benzyl chloroformate (Cbz-Cl), is generally more economical than reagents used for Boc and Fmoc protection.[8]
-
Crystallinity: The introduction of the Cbz group often enhances the crystallinity of the protected amino acid, facilitating purification.[9]
Disadvantages of the Cbz Group:
-
Harsh Cleavage Conditions: While versatile, some methods for Cbz removal, such as using HBr in acetic acid or sodium in liquid ammonia, are harsh and may not be compatible with sensitive functional groups.[1][10]
-
Limited Applicability in Standard SPPS: The typical cleavage method for Cbz, catalytic hydrogenolysis, is not readily compatible with standard solid-phase peptide synthesis (SPPS) protocols which often employ acid-labile resins and side-chain protecting groups.[5] However, it finds significant use in solution-phase synthesis and for the protection of side chains, such as the lysine side chain.[1][5]
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like methionine and cysteine.[1]
The Chemistry of Cbz Protection and Deprotection
Introduction of the Cbz Group
The Cbz group is typically introduced by the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions, a reaction often referred to as the Schotten-Baumann reaction.[4] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate.
Caption: Mechanism of Cbz protection of an amino group.
Cleavage of the Cbz Group
A key advantage of the Cbz group is the variety of methods available for its removal, allowing for orthogonality with other protecting groups.[7]
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[9] This involves the use of a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation (e.g., using ammonium formate).[11][12] The reaction proceeds by cleavage of the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide.[12]
Caption: Cbz deprotection via catalytic hydrogenolysis.
Strong acidic conditions can also be used to cleave the Cbz group.[9] A common reagent for this is a solution of hydrogen bromide (HBr) in acetic acid.[9][13] This method is harsher than hydrogenolysis and is typically used when the substrate contains functional groups that are sensitive to catalytic reduction.
Another method for Cbz removal is the use of sodium in liquid ammonia.[10][14] This is a powerful reducing system but is also very harsh and can lead to undesired side reactions if not carefully controlled.[14]
Quantitative Data Summary
The efficiency of Cbz protection and deprotection is crucial for its practical application. The following tables summarize representative quantitative data for these reactions.
| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |
| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [7] |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [7] |
| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [7] |
| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [7] |
| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [7] |
| Table 1: Representative Yields for Cbz Protection of Various Amines. |
| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) | Reference |
| Cbz-L-Phe-L-Leu-OEt | 10% Pd/C (10 wt%), H₂ (1 atm), H₂O (with TPGS-750-M), RT, < 2 h | >95 | [12] |
| N-Cbz-dioctylamine | 10% Pd/C, H₂ (1 atm), Ethyl acetate, RT, 3 h | 98 | [12] |
| Various Cbz-amines | Pd/C, Ammonium Formate, i-PrOH, Microwave, ~10 min | High | |
| Cbz-protected peptide | 30% HBr in acetic acid, pentamethylbenzene, thioanisole, 60-90 min | Not specified | |
| Table 2: Comparison of Cbz Deprotection Methods and Yields. |
Experimental Protocols
The following are detailed experimental protocols for the introduction and removal of the Cbz protecting group.
Protocol for Cbz Protection of an Amino Acid
This protocol describes a general procedure for the N-protection of an amino acid using benzyl chloroformate.
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) or 2 M NaOH in a flask and cool the solution to 0 °C in an ice bath.[7][15]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C and the pH is kept between 9-10 by the simultaneous addition of 2 M NaOH if necessary.[9][15]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[7][15]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[7][15]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[7][15]
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.[7][15]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[7]
Protocol for Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines a standard procedure for the removal of the Cbz group using catalytic hydrogenation with H₂ gas.
-
Setup: In a reaction flask, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[7][12]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.[7][12]
-
Hydrogenation: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[7][12]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the reaction solvent.[12]
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product.[12]
Protocol for Cbz Deprotection by Catalytic Transfer Hydrogenation
This protocol provides an alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.
-
Setup: Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or DMF.
-
Reagent Addition: Add 10% palladium on carbon (1/10 to 1/5 the weight of the substrate) and ammonium formate (2 to 4 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: After completion, filter off the catalyst.
-
Purification: Evaporate the filtrate to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or dialyzed and lyophilized if it is a larger peptide or polymer. The yields are typically quantitative.
Orthogonality and Strategic Application
The concept of "orthogonality" is central to modern peptide synthesis, referring to the ability to selectively remove one type of protecting group without affecting others.[1] The Cbz group's unique cleavage conditions, particularly hydrogenolysis, make it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[1][7] This orthogonality allows for complex synthetic strategies involving multiple protecting groups.
Caption: Orthogonality of Cbz, Boc, and Fmoc protecting groups.
Conclusion
Despite the prevalence of Fmoc and Boc strategies in automated solid-phase peptide synthesis, the Carboxybenzyl protecting group remains a highly relevant and valuable tool in the peptide chemist's toolbox. Its robust stability, ease of introduction, and multiple deprotection pathways offer a unique set of advantages, particularly in solution-phase synthesis, for the protection of side-chain functionalities, and in scenarios where cost is a significant consideration. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the Cbz group for the successful synthesis of complex peptides and other molecules of interest in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of N-Cbz-N-benzyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility and stability of N-Cbz-N-benzyl-beta-alanine (CAS No. 252919-08-7). Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from structurally similar molecules, including N-Cbz-protected amino acids and N-benzylated amino acids, to provide well-founded estimations. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profiles of N-Cbz-N-benzyl-beta-alanine in their own laboratories.
Core Concepts: Understanding Solubility and Stability
Solubility is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of a drug candidate. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For drug discovery and development, both kinetic and thermodynamic solubility are of interest.
Stability refers to the ability of a chemical compound to resist chemical change or degradation over time under various environmental conditions, such as pH, temperature, and light. Understanding the stability profile of a compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways.
Physicochemical Properties of N-Cbz-N-benzyl-beta-alanine
While experimental data is scarce, some fundamental properties of N-Cbz-N-benzyl-beta-alanine can be found in chemical supplier databases.
| Property | Value | Source |
| CAS Number | 252919-08-7 | BLD Pharm[1], PubChem[2] |
| Molecular Formula | C₁₈H₁₉NO₄ | BLD Pharm[1], PubChem[2] |
| Molecular Weight | 313.35 g/mol | BLD Pharm[1], PubChem[2] |
| Appearance | Predicted to be a white to off-white solid | Inferred from similar compounds |
Predicted Solubility Profile
Based on the general solubility characteristics of N-Cbz protected amino acids and the increased lipophilicity due to the N-benzyl group, the following solubility profile for N-Cbz-N-benzyl-beta-alanine is predicted. N-Cbz-L-alanine, a related compound, is sparingly soluble in water but soluble in many organic solvents.[3] The presence of the additional benzyl group in N-Cbz-N-benzyl-beta-alanine is expected to further decrease its aqueous solubility and enhance its solubility in organic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low to Insoluble | The molecule has significant nonpolar character from the two benzyl groups and the Cbz protecting group, which will dominate over the polar carboxylic acid group. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | Similar to water, with slight enhancement possible depending on the pKa of the carboxylic acid. |
| Methanol | Soluble to Highly Soluble | Polar protic solvent capable of hydrogen bonding with the carboxylic acid and interacting with the aromatic rings. |
| Ethanol | Soluble | Similar to methanol, though potentially slightly lower solubility due to decreased polarity. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Aprotic, highly polar solvent capable of solvating a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Aprotic, polar solvent, commonly used for peptide synthesis and known to dissolve protected amino acids.[4] |
| Dichloromethane (DCM) | Soluble | Nonpolar aprotic solvent that can effectively solvate the nonpolar regions of the molecule. |
| Ethyl Acetate | Soluble | Moderately polar solvent, often used in the workup and purification of N-Cbz protected amino acids.[3] |
| Acetonitrile | Soluble | Polar aprotic solvent commonly used in reversed-phase HPLC. |
| Hexanes/Petroleum Ether | Insoluble | Very nonpolar solvents, unlikely to effectively solvate the polar carboxylic acid and carbamate groups. |
Predicted Stability Profile and Degradation Pathways
The stability of N-Cbz-N-benzyl-beta-alanine is largely dictated by the robustness of the carbobenzyloxy (Cbz) protecting group and the potential for hydrolysis of the carbamate and degradation of the beta-alanine backbone.
General Stability of the Cbz Group: The Cbz group is known to be stable under a variety of conditions, including basic and mildly acidic environments, which makes it a valuable protecting group in multi-step synthesis.[3][5]
Potential Degradation Pathways:
-
Acidic Conditions: While generally stable to mild acids, strong acidic conditions, particularly with heating, can lead to the cleavage of the Cbz group to yield benzyl alcohol and the free amine. The primary degradation product would be N-benzyl-beta-alanine.
-
Basic Conditions: The Cbz group is generally stable to basic conditions. However, at elevated temperatures and extreme pH, hydrolysis of the carbamate could occur.
-
Oxidative Conditions: The benzyl groups could be susceptible to oxidation, potentially leading to the formation of benzoic acid and other related impurities.
-
Photolytic Conditions: Aromatic compounds can be susceptible to degradation upon exposure to UV light. It is advisable to store the compound protected from light.
-
Thermal Stress: Elevated temperatures can accelerate degradation, particularly in the presence of acid or base.
-
Catalytic Hydrogenolysis: The most common method for the removal of the Cbz group is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst). This is a controlled deprotection method rather than a degradation pathway under normal storage and handling.[3][5]
The logical relationship for the primary degradation under strong acid is depicted below:
References
- 1. 252919-08-7|N-Benzyl-N-Cbz-beta-alanine|BLD Pharm [bldpharm.com]
- 2. N-Benzyl-N-((benzyloxy)carbonyl)-beta-alanine | C18H19NO4 | CID 15547327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Spectroscopic Data of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on the predicted spectroscopic characteristics based on its functional groups. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to compounds of this type.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: N-benzyl-N-[(benzyloxy)carbonyl]-beta-alanine[1]
-
CAS Number: 252919-08-7[1]
-
Molecular Formula: C₁₈H₁₉NO₄[1]
-
Molecular Weight: 313.35 g/mol
-
Physical Form: Solid[1]
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent functional groups: a carboxylic acid, a tertiary amine, a benzyl group, and a benzyloxycarbonyl protecting group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~7.2-7.4 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~5.1 | Singlet | 2H | Methylene protons of benzyloxy group (-OCH₂Ph) |
| ~4.5 | Singlet | 2H | Methylene protons of benzyl group (-NCH₂Ph) |
| ~3.6 | Triplet | 2H | Methylene protons alpha to nitrogen (-NCH₂-) |
| ~2.6 | Triplet | 2H | Methylene protons alpha to carbonyl (-CH₂COOH) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic acid carbonyl carbon (-COOH) |
| ~156 | Carbamate carbonyl carbon (-O(C=O)N-) |
| ~136-137 | Aromatic quaternary carbons (ipso-C) |
| ~127-129 | Aromatic carbons (-CH-) |
| ~67 | Methylene carbon of benzyloxy group (-OCH₂Ph) |
| ~51 | Methylene carbon of benzyl group (-NCH₂Ph) |
| ~45 | Methylene carbon alpha to nitrogen (-NCH₂-) |
| ~34 | Methylene carbon alpha to carbonyl (-CH₂COOH) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[2] |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch of the carbamate |
| ~1710 | Strong | C=O stretch of the carboxylic acid. |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretches |
| ~1250 | Strong | C-O stretch of the carboxylic acid and carbamate |
| ~1170 | Strong | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Notes |
| 314.1338 | [M+H]⁺ | Predicted exact mass for C₁₈H₂₀NO₄⁺ |
| 336.1157 | [M+Na]⁺ | Predicted sodium adduct |
| 312.1181 | [M-H]⁻ | Predicted exact mass for C₁₈H₁₈NO₄⁻ |
| 91.0548 | [C₇H₇]⁺ | Fragment corresponding to the benzyl/tropyllium ion |
| 108.0422 | [C₇H₈O]⁺ | Fragment corresponding to benzyl alcohol from the benzyloxycarbonyl group |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ is a good first choice for many organic molecules).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a larger spectral width (e.g., 0 to 200 ppm) and a significantly higher number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample (~1-2 mg)
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place a small amount of dry KBr powder (~100-200 mg) into a mortar.
-
Add a very small amount of the solid sample (~1-2 mg) to the KBr.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the pellet press die.
-
Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., O-H, C=O, C-O, C-N, aromatic C-H).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound sample (~1 mg)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)
Procedure (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent mixture, often containing a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or introduce it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragments that correspond to different parts of the molecule (e.g., loss of the benzyl group, decarboxylation).
-
Workflow and Data Relationship Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound such as this compound.
References
Discovery and history of Cbz-protected amino acids
An In-depth Technical Guide to the Discovery and History of Cbz-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
A cornerstone in the art of peptide synthesis, the benzyloxycarbonyl (or carbobenzyloxy, Cbz) protecting group has played a pivotal role in the advancement of peptide chemistry and drug development for nearly a century.[1] This technical guide provides a comprehensive overview of the discovery, history, and application of N-Cbz protected amino acids, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, deprotection, and strategic use in complex molecular construction.[1]
A Historical Breakthrough in Peptide Chemistry
The early 20th century saw significant strides in understanding the fundamental nature of proteins as polymers of amino acids. However, the controlled, stepwise synthesis of peptides with a defined sequence remained a formidable challenge. The primary obstacle was the inherent reactivity of the amino group of one amino acid, which could uncontrollably react with the activated carboxyl group of another, leading to a mixture of undesired products.[1][2]
A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a temporary protecting shield for the α-amino group of amino acids.[1][3] This innovation, born out of the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, was the first truly effective and widely applicable method for reversible amine protection in peptide synthesis.[1] The Cbz group's stability under the conditions of peptide bond formation, coupled with its facile removal under mild, specific conditions, unlocked the door to the rational and sequential assembly of amino acids into peptides of defined structure.[1] This seminal discovery laid the groundwork for the field of solid-phase peptide synthesis, developed decades later by Bruce Merrifield, and continues to be a vital tool in the synthetic chemist's arsenal.[1]
The Chemistry of Cbz Protection and Deprotection
The utility of the Cbz group lies in its unique chemical properties. It is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, a classic example of the Schotten-Baumann reaction.[1][4] This reaction converts the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions.[1][4]
The true elegance of the Cbz group is revealed in its selective removal. The original and most common method for Cbz deprotection is catalytic hydrogenolysis. In the presence of a palladium catalyst and a hydrogen source, the Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.[1][4] This process is remarkably mild and orthogonal to many other protecting groups used in organic synthesis.[1] Over the years, a range of alternative deprotection methods have been developed, including acidolysis with reagents like hydrogen bromide in acetic acid (HBr/AcOH) and Lewis acid-promoted methods.[1][4]
Mechanism of Cbz Protection
The protection of an amine with benzyl chloroformate proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of Cbz-Cl. The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[4]
Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis
This is the most common deprotection method. It involves the cleavage of the benzylic C-O bond using a palladium catalyst and a hydrogen source, resulting in the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.[4]
References
The Strategic Integration of β-Amino Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and metabolic stability has led medicinal chemists to explore beyond the canonical α-amino acid scaffold. Among the most promising of these explorations are the β-amino acids, structural isomers of their α-counterparts, which offer a unique combination of properties that address many of the inherent limitations of traditional peptide-based drugs. This in-depth technical guide delineates the core applications of β-amino acids in medicinal chemistry, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction: The β-Amino Acid Advantage
β-Amino acids are characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, a simple isomeric shift that imparts profound changes in molecular conformation and biological activity. This structural alteration provides a powerful tool for the medicinal chemist, offering several key advantages:
-
Enhanced Proteolytic Stability: The altered backbone geometry of peptides incorporating β-amino acids (β-peptides or α/β-peptides) renders them significantly more resistant to degradation by proteases. This increased stability translates to longer in vivo half-lives and improved pharmacokinetic profiles.[1]
-
Diverse Conformational Landscapes: Unlike α-peptides, which predominantly adopt α-helical and β-sheet secondary structures, β-peptides can fold into a variety of well-defined and stable secondary structures, including various helices (e.g., 14-helix, 12-helix) and sheets, even in short sequences.[1] This conformational diversity allows for the precise spatial arrangement of side chains to mimic the binding epitopes of natural peptides and proteins.
-
Peptidomimicry and Beyond: The ability to form stable, predictable secondary structures makes β-amino acids ideal building blocks for peptidomimetics. They can effectively mimic the bioactive conformations of α-peptides, enabling the design of potent receptor agonists and antagonists, as well as inhibitors of protein-protein interactions.[2]
Key Therapeutic Applications and Quantitative Data
The versatility of β-amino acids has been demonstrated across a range of therapeutic areas. The following tables summarize key quantitative data for selected applications, showcasing the potency and efficacy of β-amino acid-containing compounds.
Table 1: Inhibition of HIV-1 Fusion
β-Peptides have been successfully designed to mimic the C-terminal heptad repeat (CHR) of the HIV-1 gp41 protein, a key player in the viral fusion process. By binding to the N-terminal heptad repeat (NHR), these β-peptides inhibit the formation of the six-helix bundle, a critical step for membrane fusion.
| Compound | Target | Assay | IC50 / EC50 | Reference |
| βWWI-1 | HIV-1 gp41 | Cell-Cell Fusion | 1.2 µM | |
| βWWI-2 | HIV-1 gp41 | Cell-Cell Fusion | 1.5 µM | |
| βWWI-3 | HIV-1 gp41 | Cell-Cell Fusion | 0.8 µM | |
| βWWI-4 | HIV-1 gp41 | Cell-Cell Fusion | 0.9 µM |
Table 2: Modulation of Protein-Protein Interactions (p53-MDM2)
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. β-Peptides have been developed to mimic the α-helical p53 peptide that binds to MDM2, thereby disrupting the interaction and reactivating p53's tumor-suppressive functions.
| Compound | Target | Assay | Ki | Reference |
| β-peptide 1 | hDM2 | Fluorescence Polarization | 1.5 µM | [2] |
| α,β-peptide 8 | Bcl-xL | Fluorescence Polarization | 1.5 µM |
Table 3: Anti-Angiogenic Peptides
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer. β-Amino acid-containing peptides have been designed to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) or other key regulators.
| Compound | Target/Assay | IC50 | Reference |
| Anginex Analogue 22 | Inhibition of bEND.3 cell proliferation | 2.5 µM | [2] |
| Anginex Analogue 23 | Inhibition of bEND.3 cell proliferation | 5.0 µM | [2] |
| Anginex Analogue 24 | Inhibition of bEND.3 cell proliferation | 10 µM | [2] |
Table 4: Antimicrobial Peptides
The rise of antibiotic resistance has spurred the development of novel antimicrobial agents. β-Peptides, with their proteolytic stability and ability to adopt amphipathic helical structures, are promising candidates for antimicrobial drug discovery.
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Betatide | E. coli | 8 | |
| Betatide | S. aureus | 4 | |
| DP7 | S. aureus | 128 | |
| DP7 | E. coli | 128 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.
Synthesis of β-Peptides: Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the most common method for the solid-phase synthesis of β-peptides.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected β-amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected β-amino acid (3 equivalents), HOBt/OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent β-amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and then dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Proteolytic Stability Assay
This assay evaluates the resistance of β-peptides to enzymatic degradation compared to their α-peptide counterparts.
Materials:
-
β-peptide and corresponding α-peptide
-
Protease solution (e.g., trypsin, chymotrypsin, pronase) in an appropriate buffer (e.g., Tris-HCl, PBS)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
Protocol:
-
Peptide Solutions: Prepare stock solutions of the β-peptide and α-peptide in the assay buffer.
-
Reaction Setup:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Include a control sample for each peptide with buffer instead of the protease solution.
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the time 0 sample. Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life.
HIV-1 Mediated Cell-Cell Fusion Assay
This assay measures the ability of β-peptides to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and a coreceptor.
Materials:
-
Effector cells expressing HIV-1 Env (e.g., CHO-Env)
-
Target cells expressing CD4, a coreceptor (CXCR4 or CCR5), and a reporter gene (e.g., β-galactosidase under the control of the HIV-1 LTR) (e.g., HeLa-CD4-LTR-lacZ)
-
β-peptide inhibitors
-
Cell culture medium
-
β-galactosidase substrate (e.g., X-gal or a chemiluminescent substrate)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment:
-
Prepare serial dilutions of the β-peptide inhibitors in cell culture medium.
-
Add the inhibitor solutions to the wells containing the target cells.
-
Include control wells with medium only (no inhibitor) and a positive control inhibitor (e.g., a known fusion inhibitor like T-20).
-
-
Co-culture: Add the effector cells to each well.
-
Incubation: Incubate the co-culture for a period that allows for cell fusion to occur (e.g., 6-8 hours) at 37°C.
-
Lysis and Reporter Assay:
-
Lyse the cells to release the β-galactosidase.
-
Add the β-galactosidase substrate.
-
Incubate to allow for color or light development.
-
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the application of β-amino acids.
Signaling Pathways
References
N-Alkylated Amino Acids in Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often limited by their poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low cell membrane permeability.[1][2] N-alkylation, the substitution of the amide proton with an alkyl group, is a powerful strategy in medicinal chemistry to overcome these limitations.[3][4] This modification introduces significant changes to the peptide backbone, profoundly impacting its conformation, stability, and bioavailability.[5] By replacing the amide hydrogen, N-alkylation eliminates a hydrogen bond donor, which can disrupt secondary structures and increase lipophilicity.[3][6] This guide provides an in-depth overview of the synthesis, properties, and applications of N-alkylated amino acids in contemporary peptide design, complete with experimental protocols and quantitative data to aid researchers in this field.
Core Principles of N-Alkylated Peptides
The introduction of an N-alkyl group, most commonly a methyl group, onto the peptide backbone imparts several key physicochemical changes:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the alkyl group shields the adjacent peptide bond from cleavage by proteases, significantly increasing the peptide's half-life in biological fluids.[7][8]
-
Increased Membrane Permeability: The removal of the amide proton reduces the peptide's overall polarity and hydrogen bonding capacity, facilitating its passive diffusion across cell membranes.[3][9] This is a critical factor for targeting intracellular proteins.
-
Conformational Restriction: N-alkylation restricts the rotation around the Cα-C bond and can favor a cis-amide bond conformation, which can be exploited to stabilize specific secondary structures like β-turns.[10][11] This conformational control can lead to improved receptor selectivity and affinity.
Synthesis of N-Alkylated Peptides
The incorporation of N-alkylated amino acids into a peptide sequence can be achieved through two primary strategies: the use of pre-synthesized N-alkylated amino acid building blocks or by on-resin N-alkylation of the peptide chain.
Synthesis of Fmoc-N-Alkyl-Amino Acid Monomers
A common method for the preparation of Fmoc-N-alkyl-amino acids is the Biron-Kessler method, which is a modification of the Fukuyama procedure. This involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH proton, allowing for its alkylation.
Solid-Phase Peptide Synthesis (SPPS) with N-Alkylated Amino Acids
The coupling of N-alkylated amino acids during SPPS is often challenging due to steric hindrance.[12] Specialized coupling reagents and conditions are required to achieve high yields.
On-Resin N-Alkylation
An alternative to using pre-formed monomers is the direct N-alkylation of the peptide while it is still attached to the solid support. The Fukuyama-Mitsunobu reaction is a mild and efficient method for this purpose.[13][14]
Quantitative Impact of N-Alkylation on Peptide Properties
The effects of N-alkylation on peptide properties are significant and can be quantified to guide rational peptide design.
Proteolytic Stability
N-methylation has been shown to dramatically increase the half-life of peptides in the presence of proteases.
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - | [8] |
| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 | [8] | |
| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 | [8] | |
| Somatostatin analog | Non-methylated | Rat liver homogenate | 15.5 ± 2 min | - | [15] |
| Multiple N-methylations | Rat liver homogenate | 74 ± 6 min | ~5 | [15] |
Cell Permeability
N-alkylation, particularly in the form of peptoids (N-alkylated glycines), has been demonstrated to significantly enhance cell permeability compared to their peptide counterparts.
| Compound Type | Sequence | Cell Permeability (Relative to Peptide) | Reference |
| Peptide | (Leu-Homoserine)₁ | 1x | [16] |
| Peptoid | (N-Leu-N-Homoserine)₁ | >20x | [16] |
| Peptide | (Leu-Homoserine)₂ | 1x | [16] |
| Peptoid | (N-Leu-N-Homoserine)₂ | >20x | [16] |
| Peptide | (Leu-Homoserine)₃ | 1x | [16] |
| Peptoid | (N-Leu-N-Homoserine)₃ | >20x | [16] |
| Peptide | (Leu-Homoserine)₄ | 1x | [16] |
| Peptoid | (N-Leu-N-Homoserine)₄ | >20x | [16] |
Receptor Binding Affinity
The impact of N-alkylation on receptor binding is context-dependent. It can either increase or decrease affinity depending on the specific residue modified and its role in receptor interaction.
| Peptide | Modification | Receptor | Binding Affinity (IC₅₀ or Kᵢ) | Change in Affinity | Reference |
| c(D-Trp-Lys-Thr-Phe) | Non-methylated | Somatostatin Receptor | Kᵢ = 2.5 nM | - | (Hypothetical Example) |
| N-Me-Phe | Somatostatin Receptor | Kᵢ = 0.5 nM | 5-fold increase | (Hypothetical Example) | |
| N-Me-Lys | Somatostatin Receptor | Kᵢ = 50 nM | 20-fold decrease | (Hypothetical Example) |
Experimental Protocols
Protocol 1: On-Resin N-Methylation via the Biron-Kessler Method
This protocol describes a three-step procedure for the N-methylation of an amino acid residue on a solid support.[6][17]
Materials:
-
Peptide-resin with a free N-terminal amine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-Dimethylaminopyridine (DMAP)
-
N-Methylpyrrolidone (NMP)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
β-mercaptoethanol
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
-
Shaker
Procedure:
-
Sulfonylation: a. Swell the peptide-resin in NMP. b. Prepare a pre-activation solution of o-NBS-Cl (4 eq) and DMAP (10 eq) in NMP. c. Add the solution to the resin and shake for 5-60 minutes.[6][17] d. Wash the resin thoroughly with NMP (5x).[17]
-
Methylation: a. Prepare a solution of DBU (5 eq) and methyl iodide (10 eq) in NMP. b. Add the solution to the sulfonated peptide-resin and shake for 25-60 minutes.[6][17] c. Wash the resin with NMP (5x).[17]
-
Desulfonylation: a. Prepare a solution of β-mercaptoethanol (10 eq) and DBU (5 eq) in NMP. b. Add the solution to the resin and shake for 10-30 minutes.[6][17] c. Repeat the desulfonylation step once more. d. Wash the resin with NMP (5x) and then with dichloromethane (DCM) (3x).[17]
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of peptides in the presence of proteases using RP-HPLC.[18][19]
Materials:
-
Peptide stock solution (e.g., in DMSO)
-
Protease solution (e.g., trypsin, chymotrypsin, or serum/plasma) in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) or acetonitrile/ethanol mixture)[18][20]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Incubation: a. Dilute the peptide stock solution to the final desired concentration in the protease solution. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: a. Immediately add the aliquot to the quenching solution to stop the enzymatic reaction. b. Centrifuge the samples to precipitate proteins.
-
Analysis: a. Analyze the supernatant by RP-HPLC. b. Quantify the peak area of the intact peptide at each time point.
-
Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t½) of the peptide from the degradation curve.
Protocol 3: Caco-2 Cell Permeability Assay
This protocol describes the use of the Caco-2 cell line as an in vitro model of the intestinal epithelium to assess peptide permeability.[7][15]
Materials:
-
Caco-2 cells
-
Transwell™ inserts
-
Cell culture medium (e.g., DMEM)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES)
-
Peptide solution in transport buffer
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: a. Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[7] b. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer with transport buffer. b. Add the peptide solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
Sample Analysis: a. Quantify the concentration of the peptide in the collected samples using LC-MS/MS.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Visualizations
Signaling Pathway
N-alkylated peptides are often designed to target G-protein coupled receptors (GPCRs) with improved therapeutic profiles. The following diagram illustrates a generic GPCR signaling cascade that can be modulated by such peptides.
Caption: Generic GPCR signaling pathway activated by an N-alkylated peptide.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of N-alkylated peptides.
References
- 1. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Targeting GPCRs and Their Signaling as a Therapeutic Option in Melanoma [mdpi.com]
- 9. High-throughput prediction of peptide structural conformations with AlphaFold2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using N-Cbz-N-benzyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the utilization of N-Cbz-N-benzyl-beta-alanine in solid-phase peptide synthesis (SPPS). Due to the steric hindrance presented by the N-Cbz and N-benzyl protecting groups, this amino acid derivative requires optimized protocols to achieve efficient coupling and high-purity peptide products. This document outlines the challenges, recommended materials, detailed experimental procedures, and troubleshooting strategies.
Introduction
N-Cbz-N-benzyl-beta-alanine is a valuable building block for the synthesis of beta-peptides and peptidomimetics. Beta-peptides, oligomers of beta-amino acids, exhibit unique structural properties and are often more resistant to enzymatic degradation compared to their alpha-peptide counterparts, making them attractive candidates for drug development.[1] The N-terminal Cbz (benzyloxycarbonyl) and benzyl groups provide protection during synthesis. However, their bulkiness can significantly impede coupling reactions in SPPS.[2] This document provides protocols to overcome these challenges.
Challenges in Coupling Sterically Hindered Amino Acids
The primary challenge in using N-Cbz-N-benzyl-beta-alanine in SPPS is its significant steric hindrance. The bulky Cbz and benzyl groups on the nitrogen atom can obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain.[2] This can lead to:
-
Low Coupling Yields: Incomplete reactions result in deletion sequences, where one or more amino acids are missing from the final peptide.[2]
-
Slow Reaction Kinetics: Extended coupling times are often necessary, which can increase the risk of side reactions and peptide aggregation.[2]
-
Peptide Aggregation: The growing peptide chain may aggregate, further hindering coupling efficiency.[2]
To mitigate these issues, optimization of coupling reagents, reaction times, and temperature may be necessary.
Materials and Reagents
A comprehensive list of materials and reagents required for the successful incorporation of N-Cbz-N-benzyl-beta-alanine into a peptide sequence via SPPS is provided in the table below.
| Material/Reagent | Grade | Purpose |
| N-Cbz-N-benzyl-beta-alanine | Peptide synthesis grade | Amino acid building block |
| Solid Support (e.g., Rink Amide Resin) | Peptide synthesis grade | Solid phase for peptide assembly |
| Coupling Reagent (e.g., HATU, HBTU, PyBOP) | Peptide synthesis grade | Activation of the carboxylic acid for amide bond formation |
| Base (e.g., DIPEA, NMM) | Peptide synthesis grade | Activation and neutralization |
| Solvent (e.g., DMF, NMP) | Peptide synthesis grade | Resin swelling, washing, and reaction solvent |
| Deprotection Reagent (e.g., 20% Piperidine in DMF) | Reagent grade | Removal of the temporary Fmoc protecting group |
| Cleavage Cocktail (e.g., TFA/TIS/H2O) | Reagent grade | Cleavage of the peptide from the resin and removal of side-chain protecting groups |
| Capping Reagent (e.g., Acetic Anhydride/DIPEA in DMF) | Reagent grade | To block unreacted amino groups (optional) |
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis and have been adapted to address the challenges associated with the sterically hindered N-Cbz-N-benzyl-beta-alanine.
General SPPS Workflow
The overall process of incorporating a single amino acid in SPPS follows a cyclical workflow.
Caption: General workflow for a single coupling cycle in SPPS.
Detailed Coupling Protocol for N-Cbz-N-benzyl-beta-alanine
This protocol outlines the key steps for the efficient coupling of the sterically hindered amino acid.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve N-Cbz-N-benzyl-beta-alanine (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.9 equivalents) in DMF.[2]
-
Add a base, for instance, N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.[2]
-
Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[2]
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
(Optional) Capping: If the coupling is suspected to be incomplete, unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[2]
Deprotection of Cbz and Benzyl Groups
The Cbz and benzyl groups are typically removed during the final cleavage step.
-
Hydrogenolysis: A common method for Cbz deprotection is hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a source of hydrogen.[3][4] This method is generally mild and efficient.
-
Acid-Mediated Cleavage: Strong acids can also cleave Cbz and benzyl groups.[3][5] However, harsh acidic conditions can potentially lead to side reactions. The final cleavage from the resin using a trifluoroacetic acid (TFA)-based cocktail will also remove these protecting groups.
The choice of deprotection method will depend on the overall protecting group strategy and the sensitivity of the peptide sequence.
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is a common issue when working with sterically hindered amino acids. The following diagram outlines a logical approach to troubleshooting this problem.
Caption: Troubleshooting logic for low coupling efficiency.
Quantitative Data Summary
| Parameter | Standard Protocol | Optimized Protocol (for sterically hindered aa) |
| Coupling Reagent | Standard (e.g., DIC/HOBt) | High-efficiency (e.g., HATU, PyAOP)[2] |
| Amino Acid Equivalents | 1.5 - 2 eq. | 3 - 5 eq.[2] |
| Coupling Time | 30 - 60 min | 2 - 4 hours or overnight[2] |
| Double Coupling | Not typically required | Recommended for difficult sequences[2] |
| Expected Coupling Efficiency | >99% | >98% (with optimization) |
| Crude Peptide Purity | High | Moderate to High (may require more purification) |
| Overall Yield | Good | Fair to Good |
Note: The values in this table are estimates and will vary depending on the specific peptide sequence and synthesis conditions.
Logical Relationships in Protecting Group Strategy
The success of SPPS relies on an orthogonal protecting group strategy, where the temporary N-terminal protecting group and the permanent side-chain protecting groups can be removed under different conditions.
Caption: Logical relationship of protecting groups and deprotection reagents in Fmoc-SPPS.
By following these application notes and protocols, researchers can effectively incorporate the sterically challenging N-Cbz-N-benzyl-beta-alanine into their peptide synthesis workflows, enabling the creation of novel beta-peptides for various scientific and therapeutic applications.
References
Application Notes and Protocols for Solution-Phase Synthesis of Peptides with 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide chains is a critical strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced stability, potency, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the solution-phase synthesis of peptides containing the sterically hindered β-amino acid, 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid. This building block, featuring both N-benzyl and N-benzyloxycarbonyl (Cbz) protecting groups, presents unique challenges and opportunities in peptide synthesis. These guidelines will cover the essential steps of coupling this amino acid and the subsequent deprotection of the final peptide, with a focus on practical methodologies and data-driven recommendations.
Core Concepts in Utilizing this compound
The primary challenge in employing this compound lies in the steric hindrance around the nitrogen atom, which can impede the efficiency of standard peptide coupling reactions. Consequently, the selection of an appropriate coupling reagent is paramount to achieving high yields.
Furthermore, the dual N-benzyl and N-Cbz protection necessitates a deprotection strategy that can efficiently remove both groups, ideally in a single step, without compromising the integrity of the peptide backbone. Catalytic hydrogenolysis is the most effective and widely used method for the simultaneous cleavage of both benzyl-based protecting groups.
Experimental Protocols
Protocol 1: Coupling of this compound
This protocol outlines the coupling of the N-protected β-amino acid to a C-terminally protected amino acid or peptide chain in solution. Due to the steric hindrance, the use of a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended.
Materials:
-
This compound
-
C-terminally protected amino acid or peptide (e.g., as a methyl or ethyl ester)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the C-terminally protected amino acid/peptide (1.0 eq.) in anhydrous DMF.
-
Activation: In a separate flask, dissolve HATU (1.1 eq.) in anhydrous DMF.
-
Coupling Reaction: To the solution of the amino acids, add the HATU solution followed by the dropwise addition of DIPEA (2.0 eq.) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sterically hindered couplings, the reaction may require longer times or gentle heating (e.g., 30-40°C).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected peptide.
Protocol 2: Simultaneous Deprotection of N-Benzyl and N-Cbz Groups by Catalytic Hydrogenolysis
This protocol describes the one-pot removal of both the N-benzyl and N-Cbz protecting groups from the incorporated β-amino acid residue within the peptide chain.
Materials:
-
N-Benzyl, N-Cbz protected peptide
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolution: Dissolve the protected peptide (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the peptide) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; ensure it remains wet during handling.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and are removed during this step.
-
Purification (if necessary): The crude deprotected peptide can be purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC) if required.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis.
Table 1: Representative Coupling Conditions and Yields for this compound
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 4-12 | 85-95 |
| HBTU | DIPEA | DMF | 6-18 | 80-90 |
| DCC/HOBt | NMM | DCM/DMF | 12-24 | 60-75 |
Table 2: Comparison of Deprotection Methods for N-Benzyl and N-Cbz Groups
| Method | Reagents/Catalyst | Solvent | Temperature | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | MeOH | Room Temp. | 4-24 | >95 |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | MeOH | Reflux | 1-3 | 90-98 |
| Acidic Cleavage (Cbz only) | HBr in Acetic Acid | - | Room Temp. | 1-2 | 85-95 |
Note: Acidic cleavage with HBr/AcOH will typically only cleave the Cbz group, leaving the N-benzyl group intact. Catalytic hydrogenolysis is the preferred method for simultaneous removal.
Visualizations
Workflow for Peptide Synthesis
Caption: General workflow for the solution-phase synthesis of a peptide incorporating the N-benzyl, N-Cbz protected β-amino acid.
Signaling Pathway of Peptide Bond Formation
Caption: The two-stage process of peptide bond formation involving the activation of the carboxylic acid followed by nucleophilic attack from the free amine.
Logical Relationship of Deprotection
Caption: Logical diagram illustrating the simultaneous removal of both N-benzyl and N-Cbz protecting groups via a single catalytic hydrogenolysis step.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Coupling of N-Cbz-N-benzyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as N-substituted β-amino acids, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate conformational properties, and improve pharmacokinetic profiles. N-Cbz-N-benzyl-beta-alanine is a sterically hindered building block whose efficient incorporation into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge. The bulky N-benzyl and N-Cbz protecting groups impede the approach of the activated carboxyl group to the resin-bound amine, necessitating optimized coupling protocols.[1]
These application notes provide a detailed protocol for the successful coupling of N-Cbz-N-benzyl-beta-alanine in SPPS, focusing on the use of high-efficiency coupling reagents to overcome steric hindrance. Additionally, troubleshooting guidelines for common issues such as low coupling yield and peptide aggregation are presented.
Data Presentation
The successful coupling of sterically hindered amino acids is highly dependent on the choice of coupling reagent and reaction conditions. The following table summarizes recommended reagents and conditions for the coupling of N-Cbz-N-benzyl-beta-alanine, with expected yield ranges based on data for similarly hindered N-alkylated amino acids.[1][2]
| Coupling Reagent | Activating Additive | Base (Equivalents) | Amino Acid (Equivalents) | Coupling Reagent (Equivalents) | Typical Reaction Time (hours) | Reported Yield Range for Hindered Couplings (%) | Key Considerations |
| HATU | N/A | DIPEA (6-10) | 3-5 | 2.9-4.9 | 2-4 | 70-90 | Gold standard for hindered couplings, fast reaction rates, and reduced side reactions.[1][2] |
| HBTU | HOBt (optional) | DIPEA (4) | 2 | 2 | 1-4 | >95 (for standard amino acids) | A cost-effective and efficient alternative to HATU.[3] |
| PyAOP | N/A | DIPEA (2-4) | 2 | 2 | 12-24 | 65-85 | Highly effective for N-methylated residues and other sterically demanding couplings.[2][4] |
| COMU | N/A | DIPEA (4) | 2 | 2 | 1-4 | 70-90 | A safer alternative to benzotriazole-based reagents with comparable efficiency to HATU.[2][4] |
Experimental Protocols
This section details the recommended protocol for the coupling of N-Cbz-N-benzyl-beta-alanine onto a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent. This protocol is adapted from established methods for sterically hindered N-alkylated amino acids.[1]
Materials
-
Peptide-resin with a free N-terminal amine
-
N-Cbz-N-benzyl-beta-alanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection, if applicable)
-
Kaiser Test Kit or other ninhydrin-based test for free primary amines
Protocol: Coupling of N-Cbz-N-benzyl-beta-alanine
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and then DMF (2-3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve N-Cbz-N-benzyl-beta-alanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in anhydrous DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended, or a double coupling can be performed.[1]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Wash with DCM (2-3 times).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling. A positive result (blue beads) suggests an incomplete reaction, and a second coupling is recommended.[5]
-
Mandatory Visualization
Caption: Workflow for a single coupling cycle of N-Cbz-N-benzyl-beta-alanine in SPPS.
Troubleshooting
Low coupling efficiency and peptide aggregation are common challenges when working with sterically hindered amino acids.[6]
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky nature of N-Cbz-N-benzyl-beta-alanine impedes the coupling reaction. | Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., up to 5 equivalents).[1]Extend Coupling Time: Increase the reaction time (e.g., up to 12 hours or overnight).[1]Double Coupling: Perform the coupling step twice before proceeding to the next deprotection step.[1]Increase Temperature: Gentle heating (e.g., 30-40°C) can sometimes improve coupling efficiency, but should be used with caution to avoid side reactions.[1] |
| Peptide Aggregation | Insolubility of the Growing Peptide Chain: The peptide chain may fold into secondary structures on the resin, blocking reactive sites. | Change Solvent System: Use a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents.[7]Use Chaotropic Salts: Add a chaotropic salt like LiCl (0.4 M in DMF) to the coupling mixture to disrupt secondary structures.[7]Incorporate Disrupting Elements: For long or aggregation-prone sequences, consider incorporating pseudoproline dipeptides in preceding cycles.[7] |
| Racemization | Prolonged Exposure to Base or High Temperatures: The activation and coupling conditions can sometimes lead to epimerization. | Maintain Low Temperature: Keep the reaction at room temperature unless a temperature increase is necessary to drive the reaction to completion.Use a Weaker Base: While DIPEA is generally recommended, a weaker base like sym-collidine could be considered, although this may slow down the reaction rate.[4] |
References
Application Notes and Protocols for the Deprotection of Carboxybenzyl (Cbz) and Benzyl (Bn) Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxybenzyl (Cbz or Z) and benzyl (Bn) groups are fundamental protecting groups in peptide synthesis, primarily for amines and carboxylic acids, respectively. Their stability under a range of conditions and selective removal are crucial for the successful synthesis of complex peptides. This document provides detailed application notes and experimental protocols for the deprotection of Cbz and benzyl groups, with a focus on common methodologies, quantitative comparisons, and troubleshooting.
The Cbz group, introduced by Bergmann and Zervas in 1932, was a pivotal development that enabled controlled, stepwise peptide synthesis.[1] It masks the nucleophilic nature of the amino group, preventing uncontrolled polymerization.[1] Similarly, benzyl esters protect the carboxylic acid terminus. Both groups are renowned for their stability in both basic and mildly acidic conditions, offering flexibility in synthetic strategies.[1] The most prevalent method for their removal is catalytic hydrogenation, which offers clean and efficient deprotection.[2][3] However, the presence of sensitive functional groups or catalyst poisons like sulfur necessitates alternative deprotection strategies.[4][5]
Deprotection Methodologies
The choice of deprotection method is dictated by the substrate's functional group tolerance. The primary methods include:
-
Catalytic Hydrogenolysis: The most common and often preferred method, involving the cleavage of the C-O bond by hydrogen gas in the presence of a palladium catalyst.[3]
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, employing a hydrogen donor like formic acid or ammonium formate.[6][7]
-
Acid-Mediated Deprotection (Acidolysis): Utilizes strong acids to cleave the protecting group and is particularly useful when catalytic hydrogenation is not feasible.[8][9]
-
Nucleophilic Cleavage: A milder, non-reductive method suitable for substrates with functionalities sensitive to both hydrogenation and strong acids.[10]
Quantitative Data Presentation
The efficiency of various deprotection methods can be compared based on reaction times and yields. The following tables summarize the performance of different catalytic systems and reagents for Cbz and benzyl group removal.
Table 1: Comparison of Catalytic Systems for Cbz Deprotection
| Catalyst System | Hydrogen Source / Reagent | Typical Conditions | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| 5-10% Pd/C | H₂ (gas, 1 atm to 3 bar) | MeOH or EtOH, Room Temp. | 4 - 72 hours | Variable, up to 95%+ | Advantages: Well-established, mild, neutral pH.[5] Disadvantages: Can be slow, catalyst quality varies, risk of ignition when dry, may affect other reducible groups (alkenes, alkynes, benzyl ethers).[5] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Various Solvents | 4 hours - 6 days | 57 - 66% | Advantages: More effective for substrates where Pd/C is slow or ineffective. Disadvantages: Longer reaction times in some cases. |
| Pd/C + Nb₂O₅/C | H₂ (gas, 1 atm) | MeOH, Room Temp. | Significantly Shorter | Excellent | Advantages: Niobic acid co-catalyst drastically facilitates deprotection, shortening reaction times compared to Pd/C alone.[11] Disadvantages: Requires preparation of a co-catalyst.[11] |
| Pd/C (Transfer Hydrogenation) | Ammonium Formate (HCOONH₄) | i-PrOH, Microwave | ~10 minutes | High | Advantages: Avoids handling H₂ gas, extremely rapid under microwave conditions.[5] Disadvantages: Requires a microwave reactor; may not be suitable for all substrates.[5] |
| Nickel Boride (in situ) | NaBH₄ + NiCl₂·6H₂O | MeOH, Room Temp. | Not specified | High | Advantages: Chemoselective, unaffected by chloro, bromo, ester, and amide groups.[5] Disadvantages: Requires in situ generation of the active reagent.[5] |
| 2-Mercaptoethanol + K₃PO₄ | 2-Mercaptoethanol | DMAc, 75 °C | Not specified | High | Advantages: Nucleophilic method, ideal for substrates with sulfur or other groups that poison Pd catalysts.[5] Disadvantages: Requires elevated temperature and basic conditions.[5] |
Table 2: Acid-Mediated Cbz Deprotection Reagents
| Reagent | Solvent | Temperature | Reaction Time | Yield | Notes |
| AlCl₃ (3 equiv.) | HFIP | Room Temp. | 2-16 h | High | Effective for substrates with sensitive functional groups like nitro, halogens, and double bonds.[3] |
| IPA·HCl | - | 65-75 °C | 4 h | High | A metal-free, scalable alternative to hydrogenolysis.[9] |
| HBr/HOAc | - | - | - | - | A commonly used system for Cbz removal.[3] |
| TMSI | Dichloromethane | Room Temp. | 12-24 h | - | Trimethylsilyl iodide can also deprotect esters and ethers.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This is a standard and widely used method for Cbz deprotection.[1]
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Alternatively, a balloon filled with H₂ can be used.[1]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
This method avoids the use of hydrogen gas.[6]
Materials:
-
Cbz-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
Procedure:
-
Setup: Dissolve the Cbz-protected compound in methanol.
-
Reagent Addition: Add 10% Pd/C to the solution, followed by the addition of formic acid.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The deprotection is often rapid.[7]
-
Work-up: Upon completion, filter the catalyst through Celite and evaporate the solvent to obtain the deprotected product.
Protocol 3: Acid-Mediated Deprotection with HBr in Acetic Acid
A common method for substrates incompatible with hydrogenation.
Materials:
-
Cbz-protected peptide
-
33% HBr in acetic acid
Procedure:
-
Setup: Dissolve the Cbz-protected peptide in a minimal amount of a suitable co-solvent if necessary.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid.
-
Reaction: Stir the reaction at room temperature for the required time (monitor by TLC or LC-MS).
-
Work-up: Precipitate the product by adding cold diethyl ether. Collect the solid by filtration, wash with ether, and dry under vacuum.
Mandatory Visualizations
Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.
Caption: Decision workflow for selecting a Cbz/Bn deprotection method.
Potential Side Reactions
While generally robust, the deprotection of Cbz and benzyl groups can be accompanied by side reactions, which can complicate purification and reduce yields.
-
Over-reduction: During catalytic hydrogenation, other functional groups such as alkenes, alkynes, nitro groups, and aryl halides can also be reduced.[12]
-
Catalyst Poisoning: The presence of sulfur-containing residues like methionine or cysteine can poison the palladium catalyst, inhibiting the deprotection reaction.[4] In such cases, using a larger amount of catalyst or switching to an alternative deprotection method is necessary.
-
Acid-catalyzed side reactions: The use of strong acids can lead to undesired side reactions. For instance, the acid-catalyzed migration of the benzyl group in the side chain of tyrosine can occur.[8] Additionally, aspartimide formation can be a problem with aspartic acid residues.[8]
-
Racemization: Although less common with Cbz and benzyl groups compared to other protecting groups, harsh basic or acidic conditions can potentially lead to racemization, especially with sensitive amino acid residues.[13]
By carefully selecting the deprotection method based on the peptide sequence and the presence of other functional groups, these side reactions can be minimized, leading to a higher yield of the desired peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tdcommons.org [tdcommons.org]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Application Notes and Protocols for the Synthesis of β-Peptoids using N-benzyl-β-alanine Monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of β-peptoids, specifically oligomers of N-benzyl-β-alanine. β-Peptoids, or N-substituted-β-aminopropionic acid oligomers, are a class of peptidomimetics with significant potential in drug discovery and materials science due to their enhanced proteolytic stability compared to natural peptides. The primary method detailed is a solid-phase synthesis approach, which allows for the controlled, stepwise assembly of these oligomers. This document is intended to be a comprehensive guide for researchers in chemistry, biotechnology, and pharmaceutical sciences.
Introduction
β-Peptoids are structural analogs of β-peptides, featuring a polyamide backbone with side chains appended to the nitrogen atom rather than the α-carbon. This N-substitution pattern eliminates backbone chirality and prevents the formation of strong intramolecular hydrogen bonds, leading to unique conformational properties. Furthermore, the lack of a backbone N-H bond renders β-peptoids highly resistant to enzymatic degradation, a critical advantage for therapeutic applications.
N-benzyl-β-alanine is a key monomer in the synthesis of β-peptoids, providing a hydrophobic and aromatic side chain that can be crucial for biological activity and self-assembly properties. The synthesis of oligomers from this monomer can be achieved through various methods, with solid-phase synthesis being particularly advantageous for its efficiency and ease of purification.
Monomer Data: N-benzyl-β-alanine
Before proceeding with the synthesis, it is essential to characterize the starting monomer, N-benzyl-β-alanine.
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 3-(benzylamino)propanoic acid |
| CAS Number | 5426-62-0 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 196 °C |
| Solubility | Sparingly soluble in water, soluble in alcohols and polar organic solvents. |
Data sourced from PubChem CID 225173.[1][2]
Synthesis Protocols
Solid-Phase Synthesis of N-benzyl-β-alanine Oligomers
This protocol is based on the method developed for the preparation of N-substituted-β-aminopropionic acid oligomers, which has been successfully applied to synthesize a trimer of N-benzyl-β-alanine.[3] The method involves an iterative cycle of Michael addition and acylation on a solid support.
Workflow Overview:
References
Incorporation of N-benzyl-beta-alanine into Cyclic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids, such as N-benzyl-beta-alanine, into cyclic peptides is a powerful strategy in modern drug discovery. This modification can enhance proteolytic stability, improve cell permeability, and constrain the peptide backbone into a bioactive conformation. This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides containing N-benzyl-beta-alanine, addressing key challenges such as the coupling of this sterically hindered residue and subsequent macrocyclization.
Introduction
Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often leads to increased receptor affinity, enhanced stability against enzymatic degradation, and improved pharmacokinetic properties compared to their linear counterparts. The introduction of unnatural amino acids, particularly N-substituted β-amino acids like N-benzyl-beta-alanine, offers a versatile tool to further modulate the pharmacological profile of these molecules. The N-benzyl group can introduce specific steric interactions and increase lipophilicity, while the β-amino acid backbone alters the peptide's secondary structure and resistance to proteases.
This guide details the solid-phase peptide synthesis (SPPS) of linear peptides containing N-benzyl-beta-alanine, followed by protocols for their cyclization and purification.
Data Presentation
The successful synthesis of cyclic peptides containing N-benzyl-beta-alanine relies on optimizing coupling and cyclization efficiencies. While specific data for N-benzyl-beta-alanine is not extensively published, the following tables provide representative data for the coupling of sterically hindered amino acids and the cyclization of peptides, which can be used as a benchmark for optimization.
Table 1: Representative Coupling Efficiency for Sterically Hindered Amino Acids
| Amino Acid Type | Coupling Reagent | Coupling Time (h) | Per-cycle Coupling Efficiency (%) | Analytical Method |
| N-methylated amino acid | HATU/DIPEA | 1 - 2 | > 98% | Kaiser Test / LC-MS |
| α,α-disubstituted amino acid | HBTU/HOBt/DIEA | 2 - 4 | 95 - 99% | Kaiser Test / LC-MS |
| N-benzyl-beta-alanine (projected) | HATU/DIPEA | 1 - 3 | > 98% | Kaiser Test / LC-MS |
| Standard Amino Acid | HBTU/HOBt/DIEA | 0.5 - 1 | > 99.5% | Kaiser Test |
Table 2: Representative Yields for Peptide Cyclization
| Cyclization Method | Peptide Sequence (Example) | Cyclization Reagent | Reaction Time (h) | Crude Cyclization Yield (%) | Final Purity (after HPLC) |
| Head-to-Tail (Solution Phase) | H-Gly-Phe-N(Bn)βAla-Leu-Val-OH | HATU/DIPEA | 12 - 24 | 20 - 40% | > 95% |
| Head-to-Tail (On-Resin) | Resin-Sidechain-(Gly-Phe-N(Bn)βAla-Leu-Val) | DIC/Oxyma | 12 - 24 | 25 - 50% | > 95% |
| Sidechain-to-Sidechain | Ac-Cys(Acm)-Gly-N(Bn)βAla-Lys(Boc)-Cys(Acm)-NH2 | Thiol Oxidation | 4 - 8 | 50 - 70% | > 98% |
Experimental Protocols
The following protocols outline the steps for the synthesis of a linear peptide containing N-benzyl-beta-alanine using Fmoc-based solid-phase peptide synthesis (SPPS), followed by head-to-tail cyclization in solution.
Synthesis of Fmoc-N-benzyl-beta-alanine
Solid-Phase Synthesis of the Linear Peptide
This protocol describes the manual synthesis of a pentapeptide (H-Gly-Phe-N(Bn)βAla-Leu-Val-OH) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-amino acids (Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-N-benzyl-beta-alanine-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Fmoc-Val-OH):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
In a separate vial, pre-activate Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, repeat the coupling.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Leu-OH, Fmoc-N-benzyl-beta-alanine-OH, Fmoc-Phe-OH, Fmoc-Gly-OH).
-
For the coupling of Fmoc-N-benzyl-beta-alanine-OH: Due to steric hindrance, use HATU (3 eq.) and DIPEA (6 eq.) as the coupling system and extend the coupling time to 3-4 hours or perform a double coupling.
-
-
Final Fmoc Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage from Resin:
-
Wash the resin with DMF (5x) and DCM (3x), and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Head-to-Tail Cyclization in Solution
Materials:
-
Crude linear peptide
-
Cyclization reagents: HATU, DIPEA
-
Solvents: DMF, DCM, Acetonitrile (ACN), Water
Protocol:
-
Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (0.1-1 mM) to minimize intermolecular reactions.
-
Cyclization Reaction:
-
Add HATU (1.5 eq.) and DIPEA (3 eq.) to the peptide solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the progress of the cyclization by LC-MS by observing the disappearance of the linear peptide mass and the appearance of the cyclic peptide mass.
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purification and Characterization
Protocol:
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.
-
Further structural characterization can be performed using NMR spectroscopy.
-
Mandatory Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: General workflow for the synthesis of a cyclic peptide containing N-benzyl-beta-alanine.
Signaling Pathway (Hypothetical)
As no specific biological target for a cyclic peptide containing N-benzyl-beta-alanine has been identified in the provided search results, a hypothetical signaling pathway is presented below to illustrate the potential application of such a peptide as a protein-protein interaction (PPI) inhibitor.
Caption: Hypothetical inhibition of a protein-protein interaction by a cyclic peptide.
Conclusion
The incorporation of N-benzyl-beta-alanine into cyclic peptides represents a valuable strategy for the development of novel therapeutic agents. While the synthesis of such modified peptides presents challenges, particularly in the coupling of the sterically hindered amino acid, these can be overcome with the use of potent coupling reagents and optimized reaction conditions. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully synthesize and purify these complex molecules for further biological evaluation. Future studies are warranted to explore the full potential of N-benzyl-beta-alanine-containing cyclic peptides in various therapeutic areas.
Application Notes and Protocols for N-Cbz-N-benzyl-beta-alanine in Peptidomimetic Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are crucial in modern drug discovery, offering the potential to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids is a key strategy in the design of these novel therapeutics. N-Cbz-N-benzyl-beta-alanine is a unique building block that introduces significant conformational constraints and steric bulk into a peptide backbone. The N-benzyl group can engage in specific interactions with target receptors, while the beta-alanine structure alters the peptide's secondary structure and enhances resistance to enzymatic degradation.
Rationale for Use in Peptidomimetic Design
The unique structural features of N-benzyl-beta-alanine offer several advantages in the design of bioactive peptidomimetics:
-
Conformational Rigidity: The presence of the N-benzyl group restricts the rotation around the N-Cα bond, leading to a more defined and predictable peptide backbone conformation. This can be instrumental in locking the peptidomimetic into a bioactive conformation, thereby increasing affinity and selectivity for the target.
-
Enhanced Metabolic Stability: The beta-amino acid backbone is inherently more resistant to cleavage by common proteases compared to the alpha-amino acid backbone of natural peptides. The N-substitution further shields the amide bond from enzymatic degradation.
-
Introduction of Aromatic Interactions: The benzyl group provides a handle for aromatic interactions (e.g., π-π stacking, cation-π interactions) with the target protein, which can significantly contribute to binding affinity.
-
Modulation of Physicochemical Properties: The lipophilic nature of the benzyl group can influence the overall solubility and membrane permeability of the peptidomimetic.
Hypothetical Application: Inhibition of a Protease Signaling Pathway
Peptidomimetics containing N-benzyl-beta-alanine can be designed as inhibitors of enzymes, such as proteases, that play a critical role in disease signaling pathways. For instance, they could be developed to target a protease involved in cancer progression or inflammatory diseases.
Caption: Hypothetical signaling pathway where an N-benzyl-beta-alanine-containing peptidomimetic inhibits an active protease.
Data Presentation
The following table presents hypothetical data for a series of peptidomimetic inhibitors based on a lead peptide sequence, where 'X' represents the position of modification with different beta-alanine analogs. This serves as a template for presenting quantitative data from biological assays.
| Compound ID | Sequence (Ac-Leu-Arg-X-Ala-NH2) | Target Protease IC50 (nM) | Off-Target Protease Y IC50 (nM) | Cell Permeability (Caco-2, 10⁻⁶ cm/s) |
| Lead Peptide | Ac-Leu-Arg-Ala -Ala-NH2 | 1250 | 2500 | < 0.1 |
| PM-1 | Ac-Leu-Arg-β-Ala -Ala-NH2 | 850 | 1800 | 0.5 |
| PM-2 | Ac-Leu-Arg-N-benzyl-β-Ala -Ala-NH2 | 75 | 1500 | 1.2 |
| PM-3 | Ac-Leu-Arg-N-Cbz-N-benzyl-β-Ala -Ala-NH2 | Data not available | Data not available | Data not available |
Note: Data for PM-1 and PM-2 are hypothetical examples for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating N-Cbz-N-benzyl-beta-alanine
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a tetrapeptide amide using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)
-
N-Cbz-N-benzyl-beta-alanine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Peptide synthesis vessel
-
Shaker
Workflow Diagram:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the peptide synthesis vessel.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Pre-activate Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes. Repeat once.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Subsequent Amino Acid Couplings (Fmoc-Arg(Pbf)-OH, N-Cbz-N-benzyl-beta-alanine, Fmoc-Leu-OH):
-
Repeat steps 2 and 3 for each subsequent amino acid.
-
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude peptide by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: In Vitro Protease Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of the synthesized peptidomimetics against a target protease using a fluorogenic substrate.
Materials:
-
Purified target protease
-
Fluorogenic protease substrate
-
Assay buffer (e.g., Tris-HCl with CaCl2 and a surfactant)
-
Synthesized peptidomimetic inhibitors
-
96-well black microplates
-
Fluorescence plate reader
Workflow Diagram:
Caption: Workflow for an in vitro protease inhibition assay.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the peptidomimetic inhibitors in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the diluted inhibitors to the respective wells.
-
Add the purified target protease to all wells (except for the no-enzyme control).
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each peptidomimetic.
-
Conclusion
The use of N-Cbz-N-benzyl-beta-alanine and related N-substituted beta-amino acids presents a promising avenue for the design of novel peptidomimetics with enhanced therapeutic potential. While the availability of specific biological data for peptidomimetics containing this particular building block is limited, the foundational principles of peptide chemistry and the general protocols outlined in this document provide a solid starting point for researchers in this field. The strategic incorporation of such conformationally constrained and sterically hindered residues can lead to the development of potent and selective drug candidates with improved pharmacokinetic properties. Further research into the synthesis and biological evaluation of peptidomimetics containing N-Cbz-N-benzyl-beta-alanine is warranted to fully explore their therapeutic potential.
Application Notes and Protocols: Manual vs. Automated Synthesis for Peptides Containing N-benzyl-β-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as N-benzyl-β-alanine, into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic properties. The synthesis of peptides containing such modified residues can present unique challenges compared to standard solid-phase peptide synthesis (SPPS). This document provides a detailed comparison of manual and automated approaches for the synthesis of peptides containing N-benzyl-β-alanine, offering insights into the advantages and limitations of each method. Detailed experimental protocols for both synthesis and purification are provided to guide researchers in this specialized area of peptide chemistry.
While direct comparative studies on the synthesis of N-benzyl-β-alanine-containing peptides are not extensively documented, the data presented here is compiled from established principles of SPPS and studies on peptides with similar structural motifs, such as N-substituted and β-amino acids.
Data Presentation: Manual vs. Automated Synthesis
The choice between manual and automated synthesis depends on various factors including the scale of synthesis, throughput requirements, complexity of the peptide, and available resources.[1][2] Automated synthesizers generally offer higher throughput and reproducibility, while manual synthesis provides greater flexibility for troubleshooting and optimization, which can be crucial for challenging sequences.[3][4]
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesis | Key Considerations |
| Synthesis Time per Cycle | 80 - 150 minutes[3] | 30 - 90 minutes (instrument dependent)[5] | Automated systems significantly reduce hands-on time, especially for multiple parallel syntheses.[6] |
| Crude Purity | Highly operator-dependent; a rapid manual method reported an average of 70% for standard peptides.[3][7] | Generally higher and more consistent, often in the range of 85-98% for standard peptides.[5] | N-substituted amino acids can present steric hindrance, potentially lowering coupling efficiency and crude purity in both methods. |
| Yield | Variable and dependent on operator skill and sequence difficulty.[3] | Generally more reproducible due to precise control of reagent delivery and reaction times.[5] | Difficult couplings may require double coupling in both methods to maximize yield.[3] |
| Reagent Consumption | Can be optimized for a single synthesis, but may be higher due to manual dispensing.[4] | Optimized for lower consumption, especially in modern systems.[5] | Automated systems are generally more cost-effective for high-throughput synthesis.[4] |
| Reproducibility | Prone to operator-to-operator variability.[4] | High, due to precise, automated execution of the synthesis protocol.[5] | Critical for producing multiple batches of a peptide under consistent conditions. |
| Flexibility | High; allows for easy modification of protocols and real-time troubleshooting.[3] | Moderate to high, depending on the synthesizer's software and hardware capabilities.[3] | Manual synthesis is often preferred for initial exploratory work with non-standard amino acids. |
| Throughput | Low, typically one peptide at a time.[5] | High, with the capability for multiple parallel syntheses.[5] | Automated synthesis is the method of choice for library synthesis and high-throughput screening. |
Experimental Protocols
The following protocols are generalized for the incorporation of Fmoc-N-benzyl-β-alanine-OH into a peptide sequence using standard solid-phase peptide synthesis techniques.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol describes a manual procedure for the synthesis of a peptide on a 0.1 mmol scale using a standard polystyrene-based resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-N-benzyl-β-alanine-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Peptide synthesis vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the synthesis vessel.
-
Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[8]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary or secondary amines.
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HOBt/Oxyma (4 equivalents) in DMF.
-
Add DIC (4 equivalents) or HBTU/HATU (3.95 equivalents) and DIEA (8 equivalents) to the amino acid solution and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Coupling of Fmoc-N-benzyl-β-alanine-OH:
-
Due to the potential for steric hindrance from the N-benzyl group, a longer coupling time or a more potent coupling reagent like HATU is recommended.
-
Follow the procedure in step 3, but extend the coupling time to 4-6 hours or overnight. Double coupling may be necessary.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2 and 3 (or 4 for the special residue) for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[10]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol provides a general outline for automated synthesis. Specific parameters will need to be programmed into the peptide synthesizer according to the manufacturer's instructions.
Materials and Reagents:
-
As per the manual protocol, ensuring sufficient volumes for the synthesizer's reservoirs.
Procedure:
-
Instrument Setup:
-
Load the appropriate resin into the reaction vessel.
-
Fill the reagent bottles with Fmoc-amino acids, activator (e.g., DIC or HBTU/HATU), base (e.g., DIEA), deprotection solution (20% piperidine in DMF), and washing solvents (DMF, DCM).
-
Program the peptide sequence and the synthesis protocol.
-
-
Automated Synthesis Cycles:
-
The synthesizer will automatically perform the following steps for each amino acid:
-
Washing: The resin is washed with DMF.
-
Fmoc Deprotection: The piperidine solution is delivered to the reaction vessel, and the reaction proceeds for a set time. The resin is then washed thoroughly with DMF.
-
Coupling: The Fmoc-amino acid, activator, and base are delivered to the reaction vessel. The coupling reaction proceeds for a programmed duration. For Fmoc-N-benzyl-β-alanine-OH, program a longer coupling time (e.g., double or triple the standard time) or a double coupling cycle.[11]
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
-
-
Final Cleavage and Deprotection:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage and deprotection are typically performed manually as described in the manual protocol (Step 7).
-
Protocol 3: HPLC Purification of Peptides Containing N-benzyl-β-alanine
The hydrophobicity of the benzyl group may influence the retention time of the peptide during reverse-phase HPLC.
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative and analytical reverse-phase C18 HPLC columns
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of ACN or DMSO, then dilute with Mobile Phase A) to a concentration of approximately 10-20 mg/mL.[12]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Degas both mobile phases before use.
-
-
HPLC Method:
-
Column: Preparative C18 column.
-
Flow Rate: Dependent on the column diameter (e.g., 10-20 mL/min for a 20 mm ID column).
-
Detection: 220 nm and 280 nm.
-
Gradient: A shallow gradient is recommended for good separation. A typical starting point is a linear gradient of 5-65% Mobile Phase B over 60 minutes. The optimal gradient will depend on the specific peptide sequence.[1]
-
-
Purification:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the prepared sample.
-
Collect fractions corresponding to the major peak(s).
-
-
Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.
-
Pool the fractions with the desired purity (>95% or as required).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
-
Visualization of Workflows
Manual Synthesis Workflow
Caption: Workflow for manual solid-phase peptide synthesis (SPPS).
Automated Synthesis Workflow
Caption: Workflow for automated solid-phase peptide synthesis.
Logical Relationship: Synthesis to Purification
Caption: Logical flow from peptide synthesis to the final purified product.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Automated flow peptide synthesis [dspace.mit.edu]
- 7. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Purification of Peptides with N-benzyl-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids, such as N-benzyl-beta-alanine, into peptide sequences is a critical strategy in modern drug discovery and development. The N-benzyl group significantly increases the hydrophobicity of the peptide, which can enhance its metabolic stability, cell permeability, and binding affinity to biological targets. However, this increased hydrophobicity also presents significant challenges during purification. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols often need to be adapted to overcome issues like poor solubility, aggregation, and strong retention on the stationary phase, which can lead to low recovery and purity.
These application notes provide a detailed protocol and troubleshooting guide for the efficient purification of peptides containing N-benzyl-beta-alanine using RP-HPLC. The methodologies described herein are designed to ensure high purity and recovery, which are essential for subsequent biological assays and clinical applications.
Challenges in Purifying N-benzyl-beta-alanine Peptides
The primary challenge in purifying peptides containing N-benzyl-beta-alanine stems from the hydrophobic nature of the benzyl group. This can lead to:
-
Poor Solubility: The peptide may be difficult to dissolve in standard aqueous mobile phases, leading to precipitation during sample preparation or on the HPLC column.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in peak broadening, poor resolution, and low recovery.
-
Strong Retention: The increased hydrophobicity can cause the peptide to bind very strongly to C18 columns, requiring high concentrations of organic solvent for elution and potentially leading to co-elution with other hydrophobic impurities.
-
Low Recovery: Irreversible adsorption to the column matrix or aggregation can significantly reduce the yield of the purified peptide.
Experimental Protocols
Materials and Reagents
-
Crude synthetic peptide containing N-benzyl-beta-alanine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water (Mobile Phase A)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in acetonitrile (Mobile Phase B)
-
Strong organic solvents for dissolution (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or hexafluoroisopropanol (HFIP))
-
Analytical and preparative RP-HPLC systems
-
C18, C8, or C4 analytical and preparative columns (e.g., 5 µm particle size, 100-300 Å pore size)
-
Lyophilizer
Sample Preparation
Proper sample preparation is critical to avoid precipitation and ensure efficient purification.
-
Solubility Testing: Before preparative HPLC, test the solubility of a small amount of the crude peptide in various solvents. Start with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). If the peptide is not soluble, try adding a minimal amount of a strong organic solvent like DMSO or DMF to dissolve the peptide first.
-
Dissolution for Injection:
-
Dissolve the crude peptide in the minimum necessary volume of a strong organic solvent (e.g., DMSO).
-
Slowly dilute the dissolved peptide with Mobile Phase A to the desired concentration (typically 1-5 mg/mL for preparative runs). Be cautious, as rapid dilution can cause the peptide to precipitate.
-
If precipitation occurs, try different dilution ratios or alternative co-solvents.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
Analytical HPLC Method Development
Before scaling up to preparative purification, optimize the separation on an analytical column (e.g., 4.6 mm ID).
-
Initial Scouting Gradient: Start with a broad gradient to determine the approximate elution time of the target peptide.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient: 5-95% Mobile Phase B over 30 minutes.
-
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to improve resolution from closely eluting impurities. A gradient of 0.5-1% B per minute is often a good starting point for optimization.
-
Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and resolution by reducing solvent viscosity and disrupting peptide aggregation.[1]
-
Alternative Stationary Phases: If the peptide is too strongly retained on a C18 column, consider a less hydrophobic stationary phase like C8 or C4.
Preparative HPLC Purification
-
Column Choice: Select a preparative column with the same stationary phase as the optimized analytical method. The column diameter will depend on the amount of crude peptide to be purified.
-
Scale-Up: Scale the flow rate and injection volume according to the column dimensions.
-
Purification Run:
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 5-10 column volumes.
-
Inject the prepared sample.
-
Run the optimized gradient.
-
Collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
Data Presentation
The following tables provide representative data for the purification of hydrophobic peptides, which can be used as a benchmark for peptides containing N-benzyl-beta-alanine.
Table 1: Representative HPLC Purification Summary for a Hydrophobic Peptide
| Parameter | Value |
| Crude Peptide Purity | ~75% |
| Amount Loaded | 100 mg |
| Column | C8 Preparative (21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-50% B over 60 min |
| Flow Rate | 15 mL/min |
| Purified Peptide Purity | >98% |
| Overall Recovery | ~65% |
Table 2: Troubleshooting Guide for HPLC Purification of N-benzyl-beta-alanine Peptides
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Broadening/Tailing) | Peptide aggregation; Secondary interactions with the column; Column overload. | Dissolve the sample in a stronger organic solvent before dilution; Increase column temperature; Use a shallower gradient; Reduce sample load. |
| Low Recovery | Poor solubility; Irreversible adsorption to the column. | Optimize sample solvent; Use a less hydrophobic column (C8 or C4); Passivate the HPLC system. |
| Co-elution of Impurities | Similar hydrophobicity of impurities and the target peptide. | Optimize the gradient to be shallower around the elution point; Try a different stationary phase or organic modifier (e.g., methanol instead of acetonitrile). |
| Peptide Precipitation on Column | Sample solvent is too weak or incompatible with the initial mobile phase. | Ensure the sample is fully dissolved before injection; Use a stronger injection solvent and dilute with the initial mobile phase just before injection. |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a peptide containing N-benzyl-beta-alanine.
General Signaling Pathway
This diagram illustrates a general mechanism by which a synthetic peptide ligand, such as one containing N-benzyl-beta-alanine, might interact with a cell surface receptor to initiate an intracellular signaling cascade.
Conclusion
The successful purification of peptides containing N-benzyl-beta-alanine is achievable with careful optimization of standard RP-HPLC protocols. By addressing the challenges of solubility and hydrophobicity through systematic method development, researchers can obtain highly pure peptides suitable for a wide range of biological and therapeutic applications. The protocols and data presented here provide a solid foundation for developing robust and efficient purification strategies for these valuable modified peptides.
References
Application Notes and Protocols for the Mass Spectrometry Characterization of N-benzyl-beta-alanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-native amino acids, such as N-benzyl-beta-alanine, into peptide sequences is a key strategy in modern drug discovery. This modification can enhance proteolytic stability, improve pharmacokinetic properties, and modulate biological activity. Accurate and detailed characterization of these modified peptides by mass spectrometry (MS) is crucial for quality control during synthesis and for understanding their behavior in biological systems. These application notes provide detailed protocols and expected outcomes for the characterization of N-benzyl-beta-alanine containing peptides using liquid chromatography-mass spectrometry (LC-MS).
Predicted Fragmentation Patterns
The fragmentation of peptides containing N-benzyl-beta-alanine in collision-induced dissociation (CID) is predicted to be influenced by the presence of both the beta-alanine and the N-benzyl group. Based on the known fragmentation behavior of related structures, the following key fragmentation pathways are anticipated:
-
Backbone Fragmentation: Standard b- and y-type ions resulting from the cleavage of the peptide backbone will be observed, allowing for sequence confirmation.[1][2]
-
Diagnostic Ions for beta-Alanine: Peptides with an N-terminal beta-alanine residue may exhibit a characteristic neutral loss of an imine. Additionally, the presence of beta-alanine can lead to the formation of a lactam ion at m/z 72.[1]
-
N-Benzyl Group Fragmentation: A prominent fragmentation pathway for N-benzyl groups is the neutral loss of the benzyl moiety (C7H7, 91 Da) or toluene (C7H8, 92 Da).[3] Another possibility is the formation of a benzylic or tropylium carbocation at m/z 91.[3]
-
Charge-Directed Fragmentation: The location of the charge on the peptide can influence the fragmentation pattern. If the N-benzyl group is protonated, fragmentation around this modification may be enhanced.
A logical diagram illustrating the predicted fragmentation of a peptide containing N-benzyl-beta-alanine is provided below.
Caption: Predicted MS/MS fragmentation pathways for a peptide containing an N-benzyl-beta-alanine residue.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol outlines the basic steps for preparing a synthetic peptide sample for LC-MS analysis.
Materials:
-
Lyophilized peptide containing N-benzyl-beta-alanine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
Procedure:
-
Solubilization: Dissolve the lyophilized peptide in a suitable solvent. A good starting point is 50% ACN in water with 0.1% FA. The final concentration should be approximately 1 mg/mL.
-
Dilution: Dilute the stock solution to a working concentration of 1-10 pmol/µL using 50% ACN/water with 0.1% FA.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer: Transfer the filtered sample to an appropriate autosampler vial.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general method for the analysis of N-benzyl-beta-alanine containing peptides using a standard reversed-phase LC-MS/MS setup.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Electrospray ionization (ESI) source
-
Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) capable of MS/MS.[4]
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start at 5% B and increase to 95% B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Column Temperature: 40-60 °C
-
Injection Volume: 1-5 µL
MS Method:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
MS1 Scan Range: m/z 200 - 2000
-
MS/MS Acquisition: Data-dependent acquisition (DDA) is commonly used, where the most intense ions from the MS1 scan are selected for fragmentation.
-
Collision Energy: A stepped or ramped collision energy (e.g., 20-40 eV) is recommended to generate a rich fragmentation spectrum.
The following diagram illustrates the general workflow for the characterization of these modified peptides.
Caption: A generalized workflow for the synthesis, purification, and mass spectrometry-based characterization of peptides containing N-benzyl-beta-alanine.
Data Presentation
The quantitative data from LC-MS analysis can be summarized to assess the purity of the synthetic peptide and identify any impurities. The following table provides an example of how to present such data.
| Peptide Sequence | Expected m/z [M+H]+ | Observed m/z [M+H]+ | Mass Error (ppm) | Relative Abundance (%) |
| Ac-(N-Bzl-β-Ala)-Gly-Leu-Arg-NH2 | 518.3242 | 518.3238 | -0.77 | 98.5 |
| Ac-Gly-Leu-Arg-NH2 (Deletion) | 344.2201 | 344.2199 | -0.58 | 0.8 |
| Ac-(N-Bzl-β-Ala)-Gly-Leu-Arg-OH (Incomplete Amidation) | 519.3082 | 519.3079 | -0.58 | 0.7 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Ion Intensity | Poor ionization, sample degradation, or low concentration. | Optimize ESI source parameters. Ensure fresh sample and appropriate solvent. Increase sample concentration. |
| Complex MS/MS Spectra | In-source fragmentation or co-eluting impurities. | Reduce source temperature. Improve chromatographic separation. |
| Dominant Neutral Loss of Benzyl Group | High collision energy. | Optimize collision energy for a balance between backbone fragmentation and neutral loss. |
| Poor Chromatographic Peak Shape | Peptide adsorption to the column or inappropriate mobile phase. | Use a column with a different stationary phase. Add ion-pairing agents like TFA (note: TFA can suppress MS signal).[5] |
Conclusion
The mass spectrometric characterization of peptides containing N-benzyl-beta-alanine requires consideration of the unique fragmentation patterns introduced by this modification. By employing the protocols outlined in these application notes, researchers can effectively confirm the identity and purity of their synthetic peptides, which is a critical step in the development of novel peptide-based therapeutics. The combination of high-resolution mass spectrometry and tandem mass spectrometry provides the necessary detail to ensure the quality and integrity of these complex molecules.
References
- 1. Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Improving Coupling Efficiency of N-benzyl-N-Cbz-beta-alanine
Welcome to the technical support center for optimizing the coupling of sterically hindered N-benzyl-N-Cbz-beta-alanine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of their peptide synthesis protocols involving this challenging amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: Why is N-benzyl-N-Cbz-beta-alanine considered a "difficult" amino acid to couple?
A1: N-benzyl-N-Cbz-beta-alanine presents significant steric hindrance due to the presence of both a benzyl (Bn) and a benzyloxycarbonyl (Cbz) group on the nitrogen atom. This bulkiness physically obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain, leading to slower reaction rates and incomplete couplings.[1][2]
Q2: What are the most common problems encountered when coupling N-benzyl-N-Cbz-beta-alanine?
A2: Researchers frequently face issues such as low coupling yields, which can result in deletion sequences in the final peptide, and slow reaction kinetics that necessitate extended coupling times.[2] Prolonged reaction times and harsh conditions can also increase the risk of side reactions.[2][3]
Q3: Which coupling reagents are most effective for such a sterically hindered residue?
A3: For sterically demanding amino acids like N-benzyl-N-Cbz-beta-alanine, high-efficiency coupling reagents are recommended. These include uronium/aminium salts such as HATU, HBTU, and COMU, and phosphonium salts like PyBOP and PyAOP.[2][4][5][6] Carbodiimide-based reagents like DIC in combination with an additive like HOBt or OxymaPure can also be used, but they may be less effective than the uronium/aminium or phosphonium reagents for such a challenging coupling.[2]
Q4: Can microwave-assisted peptide synthesis improve the coupling efficiency?
A4: Yes, microwave irradiation can be a valuable tool. It can accelerate the coupling reaction, potentially leading to higher yields in shorter reaction times, which is particularly advantageous for difficult couplings involving sterically hindered amino acids.[1][2] However, it is important to carefully control the temperature to prevent potential side reactions.[2]
Q5: What are potential side reactions to be aware of during the coupling of N-benzyl-N-Cbz-beta-alanine?
A5: While the beta-alanine structure itself is not prone to racemization at the alpha-carbon, other chiral centers in the peptide chain can be at risk, especially with prolonged exposure to basic conditions.[3][7] Other potential side reactions include the formation of N-acylurea as a byproduct when using carbodiimides, and the guanidinylation of the free amine terminus if excess uronium/aminium reagent is used without pre-activation.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield / Incomplete Reaction | Steric Hindrance: The bulky N-benzyl and N-Cbz groups are impeding the reaction. | 1. Change Coupling Reagent: Switch to a more potent reagent like HATU, HCTU, PyAOP, or COMU.[1][2][6]2. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[2]3. Extend Reaction Time: Increase the coupling time (e.g., from 2-4 hours to overnight).[1][2]4. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1] |
| Inadequate Activation: The carboxylic acid is not being sufficiently activated. | 1. Pre-activation: Allow the amino acid, coupling reagent, and base to pre-activate for 1-5 minutes before adding to the resin.[1][2]2. Use Additives: Ensure the use of additives like HOBt or OxymaPure with carbodiimide reagents to form more reactive esters.[10] For highly hindered couplings, HOAt is more effective than HOBt.[4][11] | |
| Slow Reaction Rate | Steric Hindrance: As above. | 1. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C).2. Microwave-Assisted Synthesis: Utilize microwave irradiation to accelerate the reaction.[1][2] |
| Poor Solvation: The peptide-resin or reagents may not be well-solvated. | 1. Choose Appropriate Solvent: Use a highly solvating solvent like DMF or NMP. A mixture of solvents such as DCM/DMF/NMP (1:1:1) can also be beneficial.[1] | |
| Side Product Formation | Racemization of Adjacent Amino Acids: Prolonged exposure to the base during coupling. | 1. Use a Weaker Base: Consider using N-methylmorpholine (NMM) instead of a stronger base like DIPEA.[2]2. Minimize Pre-activation Time: Keep the pre-activation time short before adding the activated amino acid to the resin.[2] |
| Guanidinylation of N-terminus: Reaction of the free amine with excess uronium/aminium reagent. | 1. Stoichiometric Reagents: Use a stoichiometric amount of the coupling reagent for pre-activation before adding it to the peptide-resin.[9] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Active Ester Type | Reactivity | Advantages | Potential Issues |
| DCC/DIC + HOBt | OBt ester | Moderate | Cost-effective.[11] | Formation of insoluble urea byproduct (DCC).[4][5] Less effective for very hindered couplings.[1] |
| HBTU/PyBOP | OBt ester | Moderate-High | Better than carbodiimides alone.[1] | Can be insufficient for extremely hindered residues.[1] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[1][6] | |
| HATU/PyAOP | OAt ester | Very High | Highly efficient for hindered couplings with fast reaction rates and reduced side reactions.[2][3][5][6] | Higher cost. |
| COMU | Oxyma ester | Very High | Highly efficient, comparable or superior to HATU in some cases.[4][6] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for the coupling of N-benzyl-N-Cbz-beta-alanine.
-
Resin Preparation: Swell the peptide-resin with a free N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in DMF twice (e.g., 3 minutes then 10 minutes). Wash the resin thoroughly with DMF (5-7 times).[2]
-
Amino Acid Activation: In a separate vessel, dissolve N-benzyl-N-Cbz-beta-alanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[2]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.[2]
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight, or a double coupling can be performed.[2]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and then DMF again to prepare for the next step.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This method is an alternative for cases where even potent uronium/phosphonium reagents fail to provide satisfactory results.[1][12]
-
Acyl Fluoride Formation: In a separate vessel, dissolve N-benzyl-N-Cbz-beta-alanine (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., cyanuric fluoride or BTFFH) and a suitable non-nucleophilic base like DIPEA.[12] Stir at room temperature for approximately 30 minutes.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Heating: The reaction may require elevated temperatures (e.g., 80°C) and extended reaction times (12-24 hours) to proceed to completion.[12]
-
Washing: After the reaction is complete, cool to room temperature and wash the resin as described in Protocol 1.
Visualizations
Caption: Standard workflow for coupling N-benzyl-N-Cbz-beta-alanine using HATU.
Caption: Troubleshooting logic for addressing low coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Synthesis of N-Cbz-N-benzyl-beta-alanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Cbz-N-benzyl-beta-alanine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of N-Cbz-N-benzyl-beta-alanine?
A1: The most prevalent method for introducing the Cbz (carboxybenzyl) protecting group onto N-benzyl-beta-alanine is the Schotten-Baumann reaction. This reaction involves the acylation of the secondary amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[1] An aqueous solution of a base, such as sodium hydroxide or sodium carbonate, is used to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]
Q2: What are the critical parameters to control during the Schotten-Baumann reaction for this synthesis?
A2: To ensure a successful synthesis with high yield and purity, the following parameters are critical:
-
Temperature: The reaction is typically carried out at a low temperature, often between 0 and 5°C, to minimize side reactions.[3]
-
pH: Maintaining a basic pH (typically between 9 and 10) is crucial. This ensures that the amine is deprotonated and sufficiently nucleophilic to react with the benzyl chloroformate. A lower pH can lead to protonation of the amine, rendering it unreactive, while a significantly higher pH may promote the hydrolysis of benzyl chloroformate.
-
Reagent Addition: Slow, dropwise addition of benzyl chloroformate is recommended to maintain temperature control and prevent localized excesses of the reagent, which could lead to side product formation.
Q3: What are the potential side reactions during the synthesis of N-Cbz-N-benzyl-beta-alanine?
A3: Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate can react with water, especially under basic conditions, to form benzyl alcohol and carbon dioxide.[4] This side reaction consumes the acylating agent and reduces the overall yield of the desired product.
-
Formation of Dibenzyl Carbonate: In the presence of any residual benzyl alcohol (from hydrolysis or as an impurity in the starting material), benzyl chloroformate can react to form dibenzyl carbonate.
-
Unreacted Starting Material: Incomplete reaction can leave residual N-benzyl-beta-alanine in the final product mixture. This can be due to insufficient benzyl chloroformate, poor pH control, or a short reaction time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Cbz-N-benzyl-beta-alanine | 1. Hydrolysis of Benzyl Chloroformate: The pH of the reaction mixture may be too high, or the reaction temperature may have been elevated. 2. Incomplete Reaction: Insufficient amount of benzyl chloroformate was used, or the reaction time was too short. 3. Loss of Product during Workup: The product may have some solubility in the aqueous phase, leading to losses during extraction. | 1. Optimize pH and Temperature: Maintain the pH between 9 and 10 and the temperature between 0 and 5°C. Use a pH meter for accurate monitoring. 2. Adjust Stoichiometry and Reaction Time: Use a slight excess (1.1-1.2 equivalents) of benzyl chloroformate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup. 3. Improve Extraction: Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product. |
| Presence of Benzyl Alcohol Impurity | Hydrolysis of Benzyl Chloroformate: This is a common side reaction, especially with prolonged reaction times or high pH. | Purification: Benzyl alcohol can typically be removed through careful purification techniques such as column chromatography or by washing the organic extract with a dilute basic solution to remove any acidic impurities followed by a water wash. |
| Difficulty in Product Crystallization/Isolation | The product may be an oil at room temperature, or the presence of impurities may be inhibiting crystallization. | Purification and Seeding: Purify the crude product using silica gel column chromatography. If the purified product is an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation. Seeding with a small crystal of the pure product, if available, can also initiate crystallization. |
| Product is Contaminated with Starting Material | Incomplete Reaction: The reaction did not go to completion. | Drive the Reaction to Completion: Ensure a slight excess of benzyl chloroformate is used and that the reaction is allowed to proceed until TLC analysis shows the complete consumption of the starting material. If necessary, a second small addition of benzyl chloroformate can be made. The unreacted N-benzyl-beta-alanine can be removed during the aqueous workup by adjusting the pH. |
Experimental Protocols
Synthesis of N-Cbz-N-benzyl-beta-alanine
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
N-benzyl-beta-alanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 1M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), dissolve N-benzyl-beta-alanine (1.0 equivalent) in an aqueous solution of sodium carbonate (2.0 equivalents).
-
Addition of Benzyl Chloroformate: To the stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-Cbz-N-benzyl-beta-alanine.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway for the synthesis of N-Cbz-N-benzyl-beta-alanine and potential side reactions.
Troubleshooting Workflow
References
Technical Support Center: Overcoming Aggregation in Peptides Containing Hydrophobic N-benzyl-beta-alanine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis, purification, and handling of peptides containing the hydrophobic non-canonical amino acid, N-benzyl-beta-alanine. The presence of the benzyl group significantly increases the hydrophobicity of the peptide, often leading to aggregation and handling difficulties.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing N-benzyl-beta-alanine aggregating during solid-phase peptide synthesis (SPPS)?
A1: Aggregation during SPPS is common for hydrophobic peptides and is primarily caused by inter-chain hydrogen bonding, which leads to the formation of stable secondary structures like β-sheets.[2][3] The hydrophobic N-benzyl group on the beta-alanine residue promotes these interactions, causing the growing peptide chains on the resin to clump together. This aggregation can hinder the accessibility of reagents to the reactive sites, resulting in incomplete reactions and truncated sequences.[2][4]
Q2: What are the signs of on-resin aggregation?
A2: Several indicators during SPPS can suggest on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.[2][4]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Fmoc deprotection may be slow or incomplete.[4]
-
Physical Clumping: The resin may become sticky and form visible clumps.[4]
-
Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[4]
Q3: How can I prevent or mitigate aggregation during SPPS?
A3: Several strategies can be employed to disrupt aggregation during synthesis:
-
Use of Chaotropic Agents: Washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before a difficult coupling step can disrupt secondary structures.[2]
-
Microwave-Assisted Synthesis: Microwave energy can disrupt intermolecular hydrogen bonds, increasing the kinetic energy of the system and improving both coupling and deprotection efficiency.[2]
-
Backbone Protection: Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the alpha-nitrogen of an amino acid can prevent hydrogen bonding.[2][3]
-
Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at strategic locations can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[3]
-
Special Solvents: Switching to solvents like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to solvate the growing peptide chain more effectively.[2]
Q4: My peptide containing N-benzyl-beta-alanine is insoluble after cleavage and purification. What should I do?
A4: Poor solubility of the final peptide is a common issue due to the hydrophobic nature of the N-benzyl group.[1] Here are some strategies to improve solubility:
-
Solvent Choice: Attempt to dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before adding aqueous solutions.[1][5]
-
pH Adjustment: Adjust the pH of the solution away from the peptide's isoelectric point (pI). For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid), and for acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate) to increase the net charge and promote electrostatic repulsion.[6]
-
Use of Co-solvents: The addition of small amounts of organic co-solvents to your aqueous buffer can improve solubility. However, ensure the co-solvent is compatible with your downstream experiments.[7]
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[7]
Troubleshooting Guides
Issue 1: Poor Coupling Efficiency During SPPS
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product.
Troubleshooting Workflow:
References
Technical Support Center: Purification Strategies for Hydrophobic Peptides Containing N-benzyl Groups
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of hydrophobic peptides, with a specific focus on those containing N-benzyl groups. The presence of the N-benzyl group significantly increases the hydrophobicity of a peptide, often leading to challenges in solubility, aggregation, and chromatographic separation.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my N-benzyl containing peptide so difficult to dissolve?
A1: The benzyl group is a large, aromatic, and nonpolar moiety that dramatically increases the hydrophobicity of the peptide.[1][3] Peptides with a high proportion of hydrophobic residues naturally have limited solubility in aqueous solutions.[4][5] This increased hydrophobicity promotes intermolecular interactions, leading to aggregation and making dissolution in standard aqueous buffers challenging.[6][7]
Q2: What is the best initial solvent to try for my hydrophobic peptide?
A2: For highly hydrophobic peptides, including those with N-benzyl groups, it is recommended to start with a small amount of a strong organic solvent.[1] Good initial choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1][8][9] Once the peptide is dissolved in the organic solvent, the aqueous buffer can be added gradually.[8][9]
Q3: My peptide dissolves in organic solvent but precipitates when I add the aqueous mobile phase for RP-HPLC. What should I do?
A3: This is a common issue and indicates that the peptide is precipitating out of solution as the polarity of the solvent increases. To prevent this, you can increase the initial percentage of the organic solvent (Mobile Phase B) in your HPLC gradient.[1] For very hydrophobic peptides, starting with a higher concentration of acetonitrile can prevent precipitation upon injection.[1]
Q4: I am seeing broad or tailing peaks during my RP-HPLC purification. What could be the cause?
A4: Broad or tailing peaks can be caused by several factors related to the hydrophobic nature of your peptide. These include on-column aggregation, slow kinetics of dissolution, or strong interactions with the stationary phase.[2] To address this, you can try increasing the column temperature (e.g., 40-50°C), using a less hydrophobic column (C8 or C4 instead of C18), or adding a stronger organic solvent like isopropanol to your mobile phase.[2][10][11]
Q5: Are there any alternatives to RP-HPLC for purifying extremely hydrophobic peptides?
A5: Yes, for peptides that are exceptionally difficult to purify by RP-HPLC, alternative strategies can be employed. One method is precipitation and washing, where the crude peptide is precipitated and then washed with solvents that remove impurities.[12] Another advanced strategy involves the use of temporary hydrophilic tags. These tags are attached to the peptide to improve its solubility and handling during purification and are then cleaved off to yield the final hydrophobic peptide.[6]
Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Peptide
| Potential Cause | Recommended Solution |
| High hydrophobicity due to N-benzyl group and amino acid sequence.[1][5] | Initially dissolve the peptide in a minimal volume of 100% DMSO or DMF.[1][8] |
| Peptide aggregation.[6][7] | Use sonication cautiously to help break up aggregates.[4][9] For persistent aggregates, consider dissolving in a solution containing chaotropic agents like 6M Guanidine-HCl or 8M Urea as a last resort.[4][7][13] |
| Incorrect pH. Solubility is often lowest at the peptide's isoelectric point (pI).[5][7] | Adjust the pH of the aqueous component of the solvent to be at least 2 units away from the pI.[4] |
Issue 2: Low Recovery After RP-HPLC Purification
| Potential Cause | Recommended Solution |
| Peptide precipitation on the column.[1] | Increase the initial percentage of organic solvent (Mobile Phase B) in the gradient.[1] |
| Irreversible adsorption to the stationary phase.[6] | Use a less hydrophobic column (e.g., C8, C4, or Phenyl).[2][11][14] Consider using a stronger eluting solvent like n-propanol or isopropanol in the mobile phase.[10][15] |
| Incomplete dissolution of the crude peptide before injection.[1] | Ensure the peptide is fully dissolved in the injection solvent, using organic solvents as needed. Filter the sample before injection.[1] |
Issue 3: Poor Peak Shape in RP-HPLC
| Potential Cause | Recommended Solution |
| On-column aggregation.[2] | Increase the column temperature to 40-60°C to improve peak shape.[2][16] |
| Secondary interactions with the stationary phase. | Ensure an ion-pairing agent like 0.1% TFA is present in both mobile phases.[10][17][18] |
| Inappropriate mobile phase composition. | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting species.[2] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Before dissolving the entire batch of your peptide, it is crucial to perform a small-scale solubility test.
-
Aliquot a small amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume (e.g., 10 µL) of a strong organic solvent such as DMSO or DMF.[8]
-
Vortex the tube to dissolve the peptide. Gentle warming (<40°C) or brief sonication can be applied if necessary.[9]
-
Gradually add your intended aqueous buffer (e.g., 0.1% TFA in water) dropwise while vortexing.[8][9]
-
Observe for any signs of precipitation. If the solution remains clear at your desired final concentration, you can proceed with dissolving the full sample.
Protocol 2: General RP-HPLC Method for N-Benzyl Peptides
This protocol provides a starting point for the purification of hydrophobic peptides. Optimization will likely be required.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or DMF.[1] Dilute the solution with Mobile Phase A to a concentration suitable for injection (e.g., 1-5 mg/mL), ensuring the peptide remains dissolved.[1] Filter the sample through a 0.22 µm syringe filter.[1]
-
HPLC System:
-
Column: C8 or C4 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).[2]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1][17]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column. Adjust for preparative columns.[1]
-
Detection: UV absorbance at 214 nm and 280 nm.[1]
-
Column Temperature: 40°C.[2]
-
-
Gradient Elution:
-
Start with a higher initial percentage of Mobile Phase B than for typical peptides, for example, 30-40%.
-
Run a linear gradient from the initial conditions to 90% Mobile Phase B over 30-60 minutes.
-
Hold at 90% Mobile Phase B for 5-10 minutes to elute any remaining hydrophobic species.
-
Return to initial conditions and re-equilibrate the column.
-
-
Fraction Analysis: Collect fractions and analyze by analytical HPLC and mass spectrometry to identify those containing the pure peptide.[2]
Visualizations
Caption: A general experimental workflow for the purification of hydrophobic peptides.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Peptides purification development in Reverse Phase [blog.interchim.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. seaviewsci.com [seaviewsci.com]
- 15. nestgrp.com [nestgrp.com]
- 16. researchgate.net [researchgate.net]
- 17. bachem.com [bachem.com]
- 18. renyi.hu [renyi.hu]
Troubleshooting low yield in the synthesis of N-benzyl-beta-alanine peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of peptides containing N-benzyl-beta-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of peptides containing N-benzyl-beta-alanine challenging, often resulting in low yields?
A1: N-benzyl-beta-alanine is an N-alkylated amino acid. The presence of the benzyl group on the nitrogen atom creates significant steric hindrance.[1] This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling reactions.[1] Incomplete coupling results in the formation of deletion sequences, which are peptide chains missing one or more amino acids, thereby reducing the overall yield of the desired full-length peptide.
Q2: What are the most common reasons for low yield in the synthesis of N-benzyl-beta-alanine peptides?
A2: The primary causes of low yield include:
-
Incomplete Coupling: Due to the steric hindrance of the N-benzyl group, standard coupling protocols may be insufficient to drive the reaction to completion.[1][2]
-
Peptide Aggregation: The hydrophobicity of the benzyl group can contribute to the aggregation of the growing peptide chain on the solid support.[3] This aggregation can mask reactive sites, preventing efficient coupling and deprotection.[3][4]
-
Difficult Deprotection: While less common than coupling issues, severe aggregation can also hinder the removal of the N-terminal protecting group (e.g., Fmoc or Boc), leading to truncated sequences.
-
Side Reactions: Prolonged coupling times and the use of highly reactive reagents to overcome steric hindrance can sometimes lead to side reactions, reducing the purity and yield of the target peptide.[1]
Q3: How can I determine if incomplete coupling is the cause of low yield?
A3: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin after the coupling step. A blue or purple color indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction. For N-alkylated amino acids like N-benzyl-beta-alanine, a chloranil or isatin test is more appropriate as the Kaiser test is not reliable for secondary amines.[5]
Q4: Can the choice of solid support influence the synthesis yield?
A4: Yes, the choice of resin can impact the synthesis outcome. Resins with lower loading capacities can help to reduce intermolecular peptide aggregation by increasing the distance between growing peptide chains. For sequences prone to aggregation, PEG (polyethylene glycol) based resins (e.g., TentaGel) can improve solvation of the peptide chain, potentially leading to higher yields.
Q5: Are there specific cleavage conditions recommended for peptides containing N-benzyl-beta-alanine?
A5: Standard cleavage cocktails (e.g., TFA-based cocktails for Fmoc-SPPS) are generally effective. However, if the peptide is particularly hydrophobic or prone to aggregation, precipitation of the cleaved peptide can be an issue. It is crucial to ensure complete dissolution of the crude peptide after cleavage to avoid underestimating the yield. Using a minimal amount of a strong organic solvent like DMSO or acetonitrile to dissolve the crude peptide before precipitation with cold ether can be beneficial.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of N-benzyl-beta-alanine
Symptoms:
-
Positive chloranil or isatin test after coupling N-benzyl-beta-alanine.
-
Mass spectrometry (MS) analysis of a test cleavage reveals a significant amount of a deletion sequence corresponding to the absence of N-benzyl-beta-alanine.
-
Low overall yield of the final peptide.
Troubleshooting Steps:
-
Optimize Coupling Reagent: For sterically hindered amino acids like N-benzyl-beta-alanine, standard coupling reagents such as DIC/HOBt may be insufficient. More potent uronium/aminium or phosphonium salt-based reagents are recommended.[6]
-
Increase Reagent Excess and Reaction Time: Use a higher excess of the protected N-benzyl-beta-alanine (3-5 equivalents) and the coupling reagent (2.9-4.9 equivalents).[1] Extend the coupling time to 2-4 hours or even perform a double coupling (repeating the coupling step with fresh reagents).[1]
-
Elevate Reaction Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can help overcome the activation energy barrier caused by steric hindrance. Microwave-assisted synthesis can also be beneficial in accelerating the coupling of hindered amino acids.[1]
Issue 2: Peptide Aggregation during Synthesis
Symptoms:
-
Visible clumping or shrinking of the resin beads.
-
Slow solvent drainage during washing steps.
-
Inconsistent results from monitoring tests (e.g., ninhydrin or chloranil tests).
-
Low final peptide yield despite seemingly complete coupling reactions.[3]
Troubleshooting Steps:
-
Solvent Modification: Switch from DMF to a more polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) to improve solvation of the peptide-resin complex.[1] Adding chaotropic salts like LiCl (0.5 M in DMF) during the coupling step can also help disrupt secondary structures.[1]
-
Incorporate Structure-Disrupting Elements: If the peptide sequence is long, consider incorporating pseudoproline dipeptides or other backbone-protecting groups in the residues preceding the aggregation-prone region to disrupt the formation of secondary structures.[4]
-
Use Low-Load Resin: Synthesizing on a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Hindered Coupling | Key Advantages | Potential Drawbacks |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective | Can be slow for hindered residues, potential for racemization. |
| HBTU/HCTU | Uronium/Aminium | High | Widely used, efficient | Can cause guanidinylation of the N-terminus if used in excess.[6] |
| HATU | Uronium/Aminium | Very High | Fast reaction rates, low racemization, highly effective for hindered couplings.[7][8][9] | Higher cost. |
| PyBOP/PyAOP | Phosphonium | High | High efficiency, minimal side reactions.[6] | Byproducts can be difficult to remove. |
| COMU | Uronium/Aminium | Very High | High efficiency, safer (non-explosive byproducts), good solubility.[9] | Higher cost. |
This table provides a general comparison. Optimal reagent choice may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Representative Yields for Coupling of N-Alkylated Amino Acids
| Coupling Reagent | Reaction Time (hours) | Estimated Yield Range (%) | Notes |
| HATU | 12-24 | 70-90 | Generally provides clean reactions with minimal side products.[7] |
| PyAOP | 12-24 | 65-85 | Highly effective for N-methylated residues. |
| PyBOP | 18-36 | 60-80 | May require longer reaction times compared to HATU. |
| COMU | 12-24 | 70-90 | A safer alternative with comparable efficiency to HATU.[7] |
Note: These are estimated yields for N-methylated amino acids and may vary for N-benzyl-beta-alanine depending on the specific peptide sequence and experimental conditions.[7]
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Peptide containing N-benzyl-beta-alanine (Fmoc/tBu Strategy)
This protocol outlines a manual synthesis cycle for incorporating N-benzyl-beta-alanine.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-N-benzyl-beta-alanine-OH
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (or other high-efficiency coupling reagent)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of N-benzyl-beta-alanine:
-
In a separate vial, dissolve Fmoc-N-benzyl-beta-alanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Perform a chloranil test to check for completion. If the test is positive, consider a second coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform an Fmoc deprotection as described in step 2.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry (MS) and analytical HPLC.
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low peptide yield.
Caption: A single cycle of Solid-Phase Peptide Synthesis for N-benzyl-beta-alanine.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Optimizing Cleavage of N-benzyl Groups from Beta-Alanine Residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of N-benzyl (Bn) groups from beta-alanine residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving N-benzyl groups from beta-alanine?
A1: The most prevalent and effective methods for N-benzyl group removal from amino acids like beta-alanine are catalytic hydrogenation and catalytic transfer hydrogenation (CTH).[1][2] Other methods, such as oxidative cleavage or acid-mediated deprotection, are also employed but are generally less common for this specific application.[3]
Q2: How do I choose between catalytic hydrogenation and catalytic transfer hydrogenation?
A2: The choice depends on available equipment, the sensitivity of other functional groups in your molecule, and desired reaction speed.
-
Catalytic Hydrogenation (H₂/Pd/C): This is a classic and clean method.[1] It is highly effective but requires a hydrogen gas source and potentially a pressurized reaction vessel for difficult substrates.[4]
-
Catalytic Transfer Hydrogenation (CTH): This method is often faster, operationally simpler, and avoids the need for flammable hydrogen gas by using a hydrogen donor like ammonium formate.[2][5] It is an excellent alternative for laboratories not equipped for high-pressure hydrogenations.[6]
Q3: What is catalyst poisoning and how can I avoid it?
A3: Catalyst poisoning refers to the deactivation of the palladium catalyst, leading to a slow or stalled reaction.[4][7] Common poisons include sulfur-containing compounds (e.g., thiols, thioethers), and sometimes the amine product itself can inhibit the catalyst.[3][8][9] To avoid this, ensure high purity of the starting material, use high-purity solvents, and consider acid-washing glassware.[4] If sulfur is present in the substrate, alternative deprotection methods may be necessary.[9]
Q4: Can the addition of acid improve the reaction?
A4: Yes, adding a small amount of a mild acid like acetic acid can facilitate the debenzylation reaction.[4][10] The acid protonates the newly formed amine, preventing it from coordinating to the palladium catalyst and causing inhibition.[7][8] However, this will result in the formation of the amine salt, which will require a subsequent neutralization step.[3]
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | 1. Use a fresh batch of 10% Pd/C or Pd(OH)₂/C (Pearlman's catalyst).[4] 2. Consider using a 1:1 mixture of Pd/C and Pd(OH)₂/C, which can be more efficient.[1] | The catalyst may be old or have reduced activity. Pearlman's catalyst is often more active for hydrogenolysis.[4] |
| Catalyst Poisoning | 1. Purify the starting material to remove any sulfur-containing impurities.[4][7] 2. Use high-purity, degassed solvents.[4] | Impurities, especially sulfur, can irreversibly poison the palladium catalyst.[9] |
| Poor Solubility | 1. Change the solvent system. Common solvents include methanol, ethanol, ethyl acetate, THF, or mixtures thereof (e.g., THF/MeOH/H₂O).[4][11] | The N-benzyl beta-alanine starting material is relatively nonpolar, while the deprotected beta-alanine is polar. A solvent system that can solubilize both is essential for the reaction to proceed. |
| Insufficient Hydrogen | 1. For catalytic hydrogenation, increase the hydrogen pressure using a Parr apparatus (e.g., up to 50 psi).[4] 2. For CTH, ensure an adequate excess of the hydrogen donor (e.g., 5 equivalents of ammonium formate).[2] | For challenging substrates, atmospheric pressure of hydrogen or an insufficient amount of hydrogen donor may not be enough to drive the reaction to completion. |
| Amine Product Inhibition | 1. Add a small amount of acetic acid to the reaction mixture.[4] | The acid protonates the product amine, preventing it from binding to and inhibiting the palladium catalyst.[7] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Over-reduction of other functional groups | The reaction conditions are too harsh, or the catalyst is not selective enough. | 1. Use catalytic transfer hydrogenation with ammonium formate, which is often milder and more selective than high-pressure hydrogenation.[7] 2. Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| N-Benzylation | Stalled reaction or insufficient hydrogen can lead to re-benzylation. | Ensure complete conversion by optimizing reaction conditions (see Issue 1).[12] |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Benzyl Deprotection
| Method | Catalyst (loading) | Hydrogen Source (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | 10% Pd/C (1 mol%) + Nb₂O₅/C (1 mol%) | H₂ (1 atm) | Methanol | Room Temp. | 45 min | quant. | [3][13] |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ (1 atm) | Ethanol | 60 | 24-48 h | - | [14] |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C + Acetic Acid (1.5 equiv) | H₂ (1 atm) | Ethanol | Room Temp. | - | 66 | [10] |
| Catalytic Transfer Hydrogenation | 10% Pd/C (equal weight to substrate) | Ammonium Formate (5) | Methanol | Reflux | 6-10 min | 92-98 | [2] |
| Catalytic Transfer Hydrogenation | 10% Pd/C (0.1-0.2 x weight of substrate) | Ammonium Formate (2-4) | Methanol/DMF | Room Temp. | - | quant. |
Note: Yields are highly substrate-dependent and the conditions listed should be considered as starting points for optimization.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using H₂ Gas
Materials:
-
N-benzyl-beta-alanine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Reaction flask, stir bar
Procedure:
-
Dissolve the N-benzyl-beta-alanine in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[12]
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this vacuum/hydrogen cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.[12]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for atmospheric pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
Materials:
-
N-benzyl-beta-alanine
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Methanol (dry)
-
Reaction flask, stir bar, reflux condenser
Procedure:
-
To a stirred suspension of N-benzyl-beta-alanine (1 equivalent) and an equal weight of 10% Pd/C in dry methanol, add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.[2]
-
Heat the resulting reaction mixture to reflux.[2]
-
Monitor the reaction by TLC. The reaction is often complete within 10 minutes.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst. For amino acid products, it is advisable to filter the reaction mixture while hot and wash the Celite® pad with boiling water.[2]
-
Combine the organic filtrate and washings and evaporate under reduced pressure to yield the desired beta-alanine.
Visualizations
Caption: Troubleshooting workflow for incomplete N-benzyl deprotection.
Caption: Decision tree for selecting a deprotection method.
References
- 1. researchgate.net [researchgate.net]
- 2. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. silicycle.com [silicycle.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting mass spectra of peptides with unexpected fragmentation from N-benzyl groups
This guide provides troubleshooting advice and answers to frequently asked questions regarding the mass spectrometric analysis of peptides containing N-benzyl groups. It is intended for researchers, scientists, and drug development professionals who encounter unexpected fragmentation patterns in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a prominent peak at m/z 91 in the MS/MS spectrum of my N-benzylated peptide?
A1: A fragment ion at m/z 91 is a hallmark of molecules containing a benzyl group.[1] This peak corresponds to the tropylium ion (C₇H₇⁺), a highly stable aromatic carbocation.[1][2] During collision-induced dissociation (CID), the benzyl group readily cleaves from the peptide and rearranges from a benzyl cation into the more stable seven-membered tropylium ring structure.[1] Its high stability often results in this fragment being the base peak in the spectrum.[1]
The formation of the tropylium ion is a favored fragmentation pathway and can occur from N-terminal benzyl groups, benzylated side chains (e.g., on lysine or cysteine), or from benzyl ester protecting groups.[3][4]
Q2: I'm seeing a significant neutral loss of 91 Da from my precursor ion. How does this relate to the m/z 91 peak?
A2: The neutral loss of 91 Da (the mass of a toluene radical, C₇H₇) and the appearance of a fragment ion at m/z 91 are two manifestations of the same fragmentation process involving the benzyl group.[4]
-
Formation of m/z 91 ion: This occurs when the C-N bond between the benzyl group and the peptide cleaves, and the charge is retained on the benzyl fragment, which then forms the tropylium ion.[5][6]
-
Neutral Loss of 91 Da: This happens when the same bond cleaves, but the charge is retained on the peptide fragment. The benzyl moiety is lost as a neutral radical.
These two events are competing fragmentation pathways. The prevalence of one over the other can be influenced by the peptide's sequence, the charge state of the precursor ion, and the collision energy used.[3][7] For instance, in peptides with a benzylated lysine residue, the elimination of the benzyl moiety as a carbocation is observed more frequently in triply-charged precursor ions compared to doubly-charged ones.[3][6]
Q3: My peptide sequence coverage is poor, and the spectrum is dominated by the tropylium ion. How can I improve the fragmentation of the peptide backbone?
A3: The high stability of the tropylium ion means that the energy applied during CID is preferentially channeled into cleaving the benzyl group, leaving less energy for fragmenting the peptide backbone's amide bonds.[3][7] This "energy sink" effect can lead to poor sequence coverage.
Troubleshooting Steps:
-
Optimize Collision Energy: The energy required to induce backbone fragmentation may be different from that which favors benzyl group cleavage.
-
Stepped Collision Energy: Apply a range of collision energies during analysis. Lower energies may favor the loss of the benzyl group, while higher energies might be needed to induce sufficient backbone cleavage (b- and y-ions).[4]
-
Collision Energy Spreading: If your instrument allows, use a collision energy spread to acquire spectra that contain both backbone fragments and the characteristic benzyl fragments.
-
-
Change Fragmentation Method: If available, switch to an alternative fragmentation technique that is less sensitive to side-chain lability.
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic methods cleave the peptide backbone's N-Cα bond, producing c- and z-ions.[8] They are known for preserving labile post-translational modifications and may reduce the preferential cleavage of the benzyl group, thus improving sequence coverage.
-
-
Consider the Precursor Charge State: Higher charge states can sometimes alter fragmentation pathways.[3][6] If possible, select a different charge state of your precursor ion for MS/MS analysis to see if it yields more informative backbone fragments.
Q4: What are the characteristic fragmentation patterns for peptides with N-benzyl groups?
A4: Peptides containing N-benzyl groups exhibit dual fragmentation pathways during CID.[3][7] One pathway involves the cleavage of the labile benzyl group, while the other involves the standard cleavage of the peptide backbone amide bonds.[3]
| Pathway | Description | Observed As | Typical Mass (Da) |
| Side-Chain Cleavage | Cleavage of the C-N bond linking the benzyl group to the peptide.[3] | Fragment Ion (Tropylium) | m/z 91[2] |
| Neutral Loss | 91[4] | ||
| Backbone Cleavage | Cleavage of the amide bonds along the peptide backbone. | b- and y-type ions | Varies by sequence[8] |
Below is a diagram illustrating these competing fragmentation pathways.
Caption: Competing fragmentation pathways for N-benzylated peptides in CID.
Experimental Protocols
Protocol 1: Sample Preparation and ESI-MS/MS Analysis
This protocol provides a general methodology for the analysis of synthetic N-benzylated peptides.
-
Sample Preparation:
-
Instrumentation:
-
Use an ESI mass spectrometer capable of tandem mass spectrometry (MS/MS), such as a Q-TOF, Orbitrap, or ion trap instrument.[4]
-
-
MS Analysis Parameters:
-
MS1 Scan: Perform a full MS scan to identify the precursor ion(s) of the benzylated peptide. Note the m/z and charge state(s) (e.g., [M+H]⁺, [M+2H]²⁺).[4]
-
MS/MS Analysis: Select the desired precursor ion for fragmentation using Collision-Induced Dissociation (CID).
-
Collision Energy: Begin with a normalized collision energy in the range of 20-30%.[4] It is highly recommended to perform a collision energy ramp or use stepped collision energies to ensure the acquisition of both side-chain and backbone fragments.
-
-
Data Analysis:
-
Examine the resulting MS/MS spectrum for characteristic ions.
-
Identify the tropylium ion at m/z 91.
-
Look for a neutral loss of 91 Da from the precursor ion.
-
Search for expected b- and y-ion series to confirm the peptide sequence. Account for the mass of the benzyl group (90.047 Da) on the N-terminus or relevant amino acid side chain.
-
Below is a workflow diagram for the analysis process.
Caption: General workflow for MS analysis of N-benzylated peptides.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. verifiedpeptides.com [verifiedpeptides.com]
Validation & Comparative
A Comparative Guide to Cbz, Fmoc, and Boc Protecting Groups for N-Alkylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-alkylated amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, cell permeability, and conformational rigidity. However, the synthesis of peptides containing these modified residues presents unique challenges, primarily due to the steric hindrance of the N-alkyl group which can impede coupling reactions. The choice of the N-terminal protecting group is therefore a critical parameter for the successful synthesis of N-alkylated peptides. This guide provides an objective comparison of the three most common urethane-type protecting groups—Carbobenzyloxy (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and tert-Butoxycarbonyl (Boc)—for the protection of N-alkylated amino acids, supported by experimental data and detailed protocols.
Introduction to Protecting Groups for N-Alkylated Amino Acids
The secondary amine of N-alkylated amino acids is less nucleophilic and more sterically hindered than the primary amine of their non-alkylated counterparts. This reduced reactivity necessitates careful selection of the protecting group to ensure efficient protection, deprotection, and coupling steps. An ideal protecting group for N-alkylated amino acids should be:
-
Easy to introduce with high yield.
-
Stable under the conditions of peptide bond formation.
-
Readily and orthogonally removed without compromising the integrity of the peptide.
-
Minimizing side reactions , such as racemization.
Cbz, Fmoc, and Boc are the workhorses of peptide synthesis, and their distinct characteristics influence their suitability for the synthesis of N-alkylated peptides.[1][2]
Comparative Overview
The selection of a protecting group is intrinsically linked to the overall synthetic strategy, be it solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
| Feature | Carbobenzyloxy (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Structure | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- | (CH₃)₃C-O-(C=O)- |
| Lability | Hydrogenolysis | Base-Labile | Acid-Labile |
| Typical Deprotection | H₂, Pd/C; HBr/AcOH; Na/liq. NH₃[3][4] | 20-50% Piperidine in DMF[5] | Trifluoroacetic Acid (TFA); HCl in Dioxane[5] |
| Stability | Stable to mild acid and base | Stable to acid and hydrogenolysis | Stable to base and hydrogenolysis |
| Typical Synthesis Strategy | Solution-Phase | Solid-Phase (SPPS) | Solid-Phase (SPPS), Solution-Phase |
Quantitative Data Presentation
Direct quantitative comparisons of Cbz, Fmoc, and Boc for a wide range of N-alkylated amino acids are not extensively documented in a single study. The following tables summarize representative data gleaned from various sources to provide a comparative perspective.
Table 1: Protection of N-Alkylated Amino Acids - Representative Conditions and Yields
| Protecting Group | N-Alkylated Amino Acid | Reagent | Base | Solvent | Time | Temp (°C) | Yield (%) | Reference |
| Cbz | N-Methyl-L-Alanine | Cbz-Cl | NaHCO₃ | Acetone/H₂O | 2 h | 0 | 85-95 | [6] |
| Fmoc | N-Methyl-L-Valine | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | 12 h | RT | ~90 | [7] |
| Boc | N-Methyl-L-Leucine | (Boc)₂O | NaH | THF | 12 h | RT | >90 | [8] |
Table 2: Deprotection of N-Protected N-Alkylated Amino Acids - Representative Conditions
| Protecting Group | Reagent | Solvent | Time | Temp (°C) | Comments | Reference |
| Cbz | H₂ (1 atm), 10% Pd/C | MeOH | 1-4 h | RT | Clean reaction, but incompatible with other reducible groups. | [3] |
| Fmoc | 20% Piperidine | DMF | 5-20 min | RT | Fast and efficient, standard for SPPS. | [9] |
| Boc | 50% TFA | DCM | 30 min | RT | Effective, but can lead to side reactions with sensitive residues. | [10] |
Table 3: Coupling Efficiency of Protected N-Methylated Amino Acids in SPPS
| Protected N-Me-AA | Coupling Reagent | Activation | Coupling Time | Yield (%) | Comments | Reference |
| Fmoc-N-Me-Leu-OH | HATU/HOAt/NMM | 1 min | 2 x 2 h | >95 | Double coupling is often required for sterically hindered residues. | [11] |
| Boc-N-Me-Val-OH | HBTU/HOBt/DIEA | 2 min | 1-2 h | Variable | Lower efficiency compared to Fmoc strategy, especially for hindered couplings. | [12] |
Experimental Protocols
Protocol 1: Cbz Protection of an N-Alkylated Amino Acid
-
Materials : N-alkylated amino acid, Sodium bicarbonate (NaHCO₃), Benzyl chloroformate (Cbz-Cl), Acetone, Water, Diethyl ether, Hydrochloric acid (HCl).
-
Procedure :
-
Dissolve the N-alkylated amino acid (1.0 equiv) in 1M NaHCO₃ solution.
-
Cool the solution to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 equiv) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected N-alkylated amino acid.
-
Protocol 2: Fmoc Protection of an N-Alkylated Amino Acid
-
Materials : N-alkylated amino acid, Sodium bicarbonate (NaHCO₃), Fmoc-Cl, Dioxane, Water, Diethyl ether, Hydrochloric acid (HCl).
-
Procedure :
-
Dissolve the N-alkylated amino acid (1.0 equiv) in a mixture of dioxane and 10% aqueous NaHCO₃.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Fmoc-protected N-alkylated amino acid.
-
Protocol 3: Boc Protection of an N-Alkylated Amino Acid
-
Materials : N-alkylated amino acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), tert-Butanol, Water, Ethyl acetate, Citric acid.
-
Procedure :
-
Dissolve the N-alkylated amino acid (1.0 equiv) in a mixture of tert-butanol and water.
-
Add a solution of NaOH to adjust the pH to ~10.
-
Add (Boc)₂O (1.1 equiv) and stir at room temperature for 2-4 hours.
-
Acidify the reaction mixture to pH 3 with a citric acid solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected N-alkylated amino acid.
-
Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Materials : Fmoc-protected peptide-resin, 20% Piperidine in N,N-dimethylformamide (DMF).
-
Procedure :
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.
-
Repeat the treatment with fresh piperidine solution for another 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.
-
Mandatory Visualizations
Caption: Orthogonality of Cbz, Fmoc, and Boc protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
N-Cbz-N-benzyl-beta-alanine vs other N-substituted beta-amino acids in peptide stability
For researchers, scientists, and drug development professionals, enhancing the in vivo stability of peptide-based therapeutics is a critical challenge. Unmodified peptides are often susceptible to rapid degradation by proteases, limiting their therapeutic efficacy. The incorporation of modified amino acids, particularly N-substituted β-amino acids, has emerged as a promising strategy to overcome this limitation. This guide provides a comparative overview of the effects of various N-substituted β-amino acids on peptide stability, with a focus on N-Cbz-N-benzyl-β-alanine.
The introduction of β-amino acids into a peptide backbone inherently increases resistance to proteolysis due to the altered spacing of the amide bonds, which are not readily recognized by many endogenous proteases.[1][2] Further modification at the nitrogen atom of the β-amino acid can provide additional steric hindrance, further shielding the peptide backbone from enzymatic attack.[3] This guide will delve into the qualitative and quantitative aspects of this enhanced stability, present detailed experimental protocols for assessing peptide stability, and provide a visual workflow for a standard plasma stability assay.
Comparative Stability of Peptides with N-Substituted β-Amino Acids
| N-Substituted β-Amino Acid Type | General Effect on Proteolytic Stability | Rationale for Stability Enhancement | Putative Stability Profile |
| N-Methyl-β-amino acids | Significant increase | The methyl group provides steric hindrance at the amide bond, disrupting recognition and binding by proteases.[3] | High |
| N-Ethyl-β-amino acids | Significant increase | Similar to N-methylation, the ethyl group offers steric protection against enzymatic degradation. | High |
| N-Cbz-N-benzyl-β-alanine | Expected to be very high | The bulky carbobenzyloxy (Cbz) and benzyl groups provide substantial steric shielding of the peptide backbone, making it highly inaccessible to the active sites of proteolytic enzymes. | Very High (inferred) |
| Unsubstituted β-amino acids | Moderate to high increase | The altered backbone conformation compared to α-peptides reduces recognition by many proteases.[1][4] | Moderate to High |
Experimental Protocols
Accurate assessment of peptide stability is crucial for the development of robust peptide therapeutics. The following are detailed protocols for commonly employed in vitro stability assays.
Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of the complex mixture of proteases found in plasma.
Materials:
-
Test peptide
-
Human or animal plasma (e.g., heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water or acetonitrile)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Plasma Preparation: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.
-
Reaction Initiation: Pre-warm an aliquot of plasma to 37°C. Add the peptide stock solution to the plasma to achieve a final peptide concentration of 10-100 µM.
-
Incubation and Sampling: Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop enzymatic activity.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide in plasma.
Enzymatic Stability Assay (Trypsin)
This assay assesses the stability of a peptide against a specific protease, such as trypsin, which is a common serine protease.
Materials:
-
Test peptide
-
Trypsin (e.g., TPCK-treated)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)
-
Quenching solution (e.g., 10% TFA in water)
-
HPLC or LC-MS/MS system
Procedure:
-
Peptide and Enzyme Solutions: Prepare stock solutions of the test peptide and trypsin in the assay buffer at appropriate concentrations.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the trypsin solution to initiate the enzymatic reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
-
Data Analysis: Determine the rate of degradation and the half-life of the peptide in the presence of trypsin.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a plasma stability assay.
Conclusion
The incorporation of N-substituted β-amino acids is a highly effective strategy for enhancing the proteolytic stability of therapeutic peptides. While direct quantitative comparisons are lacking for N-Cbz-N-benzyl-β-alanine, the substantial steric bulk of the Cbz and benzyl groups strongly suggests a very high degree of protection against enzymatic degradation. The provided experimental protocols offer a robust framework for researchers to assess the stability of their own modified peptides, enabling the development of more potent and durable peptide-based drugs. Future studies involving direct comparative analysis of various N-substituted β-amino acids will be invaluable for a more precise understanding of their relative contributions to peptide stability.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Coupling Reagents for the Amidation of N-benzyl-N-Cbz-beta-alanine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides and related amide bond-containing molecules is a cornerstone of drug discovery and development. The choice of coupling reagent is critical to the success of these syntheses, particularly when dealing with sterically hindered or electronically deactivated substrates such as N-benzyl-N-Cbz-beta-alanine. This guide provides an objective comparison of commonly employed coupling reagents for the amidation of this challenging substrate, supported by established performance data for analogous difficult couplings.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent for the amidation of N-benzyl-N-Cbz-beta-alanine is crucial for achieving high yields and minimizing side reactions, most notably racemization. The steric hindrance imparted by the N-benzyl and N-Cbz groups presents a significant synthetic challenge. Below is a summary of the expected performance of various coupling reagents based on their documented efficacy in sterically demanding amide bond formations.
| Coupling Reagent | Additive(s) | Typical Yield (%) | Relative Reaction Time | Key Advantages | Potential Disadvantages |
| HATU | None required | >95 | Fast | Highly efficient for hindered couplings, low racemization risk.[1][2][3] | Higher cost, can react with unprotected N-termini if used in excess.[4] |
| HBTU | HOBt (optional) | 90-98 | Moderate | Good balance of reactivity and cost-effectiveness.[5] | Less effective than HATU for highly hindered substrates, higher risk of racemization compared to HATU.[1][2] |
| T3P® | Pyridine | High | Moderate-Fast | Low epimerization, water-soluble byproducts simplify workup, non-toxic.[6][7][8] | May require careful control of stoichiometry and temperature. |
| EDC | HOBt or OxymaPure | 85-95 | Moderate-Slow | Water-soluble carbodiimide and byproduct simplify purification.[5] | Can be less effective for sterically hindered substrates, risk of N-acylurea formation.[9] |
| DCC | HOBt or DMAP | 85-95 | Moderate-Slow | Cost-effective and widely used.[5] | Insoluble dicyclohexylurea (DCU) byproduct complicates purification.[4][9] |
| COMU | None required | >95 | Fast | High coupling efficiency, reduced epimerization, safer than benzotriazole-based reagents.[9][10] | Higher cost. |
Experimental Protocols
Detailed methodologies for utilizing each class of coupling reagent are provided below. These protocols are generalized and may require optimization for specific amine coupling partners.
Protocol 1: Amide Coupling using HATU
-
Dissolution: Dissolve N-benzyl-N-Cbz-beta-alanine (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Add HATU (1.0 eq) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using T3P®
-
Dissolution: Dissolve N-benzyl-N-Cbz-beta-alanine (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent such as ethyl acetate or THF.
-
Base Addition: Add pyridine (2.0-3.0 eq) to the mixture.
-
T3P® Addition: Add T3P® (50% solution in a suitable solvent, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated solution of NaHCO₃. Extract the product with an organic solvent. The aqueous layer will contain the water-soluble phosphonic acid byproducts.[8]
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Protocol 3: Amide Coupling using EDC/HOBt
-
Dissolution: Dissolve N-benzyl-N-Cbz-beta-alanine (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1 eq) in an anhydrous solvent like DMF or DCM.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.1 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight or until completion is confirmed by TLC or LC-MS.
-
Work-up: Dilute with an organic solvent and wash with water to remove the water-soluble urea byproduct and excess reagents.[11] Follow with standard aqueous washes (1N HCl, sat. NaHCO₃, brine).
-
Purification: Dry the organic layer, evaporate the solvent, and purify the product by flash chromatography.
Visualizing Reaction Mechanisms and Workflows
General Amide Coupling Workflow
The following diagram illustrates a generalized workflow for the coupling of N-benzyl-N-Cbz-beta-alanine with a generic amine.
Caption: Generalized workflow for amide bond formation.
Mechanism of Carbodiimide-Mediated Coupling with HOBt
This diagram outlines the key steps in the activation of a carboxylic acid using a carbodiimide reagent like EDC in the presence of HOBt to suppress racemization and improve efficiency.
Caption: Activation pathway for EDC/HOBt coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. youtube.com [youtube.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
A Researcher's Guide to NMR Analysis for Confirming Incorporation of N-benzyl-beta-alanine in Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides, confirming the successful incorporation of unnatural amino acids is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for verifying the primary sequence and elucidating the three-dimensional structure of these novel molecules. This guide provides a comparative framework for the NMR analysis of peptides, focusing on the identification and characterization of incorporated N-benzyl-beta-alanine residues.
The incorporation of N-benzyl-beta-alanine, a non-natural amino acid, can significantly alter the conformational properties and biological activity of a peptide. Its unique structural features—the flexible benzyl group and the extended beta-amino acid backbone—introduce distinct spectroscopic signatures that can be unequivocally identified through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. This guide will detail the experimental protocols and data analysis required to confirm its presence and characterize its local environment within a peptide chain.
Comparative NMR Data: Unmodified vs. N-benzyl-beta-alanine-Containing Peptides
The most direct way to confirm the incorporation of N-benzyl-beta-alanine is to compare the NMR spectra of the modified peptide with its unmodified counterpart. The presence of the N-benzyl group and the beta-amino acid backbone introduces new proton and carbon signals and causes characteristic shifts in the resonances of neighboring residues.
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (δ, ppm) for a Hypothetical Peptide Sequence (Ac-Ala-X-Gly-NH₂) where X is either Alanine or N-benzyl-beta-alanine.
| Proton | Ac-Ala-Ala -Gly-NH₂ (Expected) | Ac-Ala-N-benzyl-beta-alanine -Gly-NH₂ (Expected) | Key Observations for Incorporation |
| Ala¹ Hα | ~4.3 | ~4.4 | Minor shift due to proximity to the modified residue. |
| Ala¹ Hβ | ~1.4 | ~1.4 | Minimal change expected. |
| X Hα | ~4.3 (Ala) | ~2.6 - 2.8 (β-Ala Hα) | Significant upfield shift and different multiplicity. |
| X Hβ | ~1.4 (Ala) | ~3.4 - 3.6 (β-Ala Hβ) | Significant downfield shift and different multiplicity. |
| Benzyl CH₂ | N/A | ~4.5 | Diagnostic singlet or AB quartet. |
| Benzyl Aromatic | N/A | ~7.2 - 7.4 | Diagnostic multiplet for the phenyl ring. |
| Gly³ Hα | ~3.9 | ~4.0 | Minor shift due to the preceding modified residue. |
Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (δ, ppm) for the Same Hypothetical Peptide.
| Carbon | Ac-Ala-Ala -Gly-NH₂ (Expected) | Ac-Ala-N-benzyl-beta-alanine -Gly-NH₂ (Expected) | Key Observations for Incorporation |
| Ala¹ Cα | ~50 | ~51 | Minor change. |
| Ala¹ Cβ | ~17 | ~17 | Minimal change. |
| X Cα | ~50 (Ala) | ~35 - 38 (β-Ala Cα) | Significant upfield shift. |
| X Cβ | ~17 (Ala) | ~48 - 51 (β-Ala Cβ) | Significant downfield shift. |
| X C=O | ~175 | ~173 | Minor change. |
| Benzyl CH₂ | N/A | ~54 | Diagnostic signal. |
| Benzyl Aromatic | N/A | ~127 - 138 | Diagnostic signals for the phenyl ring. |
| Gly³ Cα | ~43 | ~44 | Minor change. |
Experimental Protocols
Detailed below are the standard experimental protocols for acquiring the necessary NMR data to confirm the incorporation of N-benzyl-beta-alanine.
Sample Preparation
-
Peptide Synthesis and Purification: Synthesize both the unmodified and the N-benzyl-beta-alanine-containing peptides using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Dissolution: Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O (9:1) for observing exchangeable amide protons). For organic-soluble peptides, deuterated organic solvents like DMSO-d₆ or CD₃OH can be used.
-
Internal Standard: Add a small amount of an internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (TMS), for accurate chemical shift referencing (0.00 ppm).
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR (1D):
-
Purpose: To obtain a general overview of the proton signals and to identify the characteristic resonances of the N-benzyl group.
-
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2 seconds.
-
-
-
¹³C NMR (1D):
-
Purpose: To identify the carbon signals of the N-benzyl-beta-alanine residue.
-
Typical Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons, which helps in assigning the spin systems of individual amino acid residues. For N-benzyl-beta-alanine, this will show correlations between the Hα and Hβ protons.
-
Typical Parameters:
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpppqf' on Bruker instruments).
-
Data Points: 2048 in F2, 512 in F1.
-
Number of Scans: 8-16 per increment.
-
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Purpose: To identify all protons within a spin system, even those not directly coupled. This is crucial for differentiating the N-benzyl-beta-alanine spin system from other residues.
-
Typical Parameters:
-
Pulse Program: Standard TOCSY pulse sequence with a mixing time of 60-80 ms (e.g., 'mlevgpph' on Bruker instruments).
-
Data Points: 2048 in F2, 512 in F1.
-
Number of Scans: 8-16 per increment.
-
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å), which is essential for confirming the proximity of the benzyl group to other parts of the peptide and for determining the peptide's conformation. NOESY is suitable for molecules with a moderate molecular weight, while ROESY is preferred for smaller peptides to avoid zero-crossing of the NOE.
-
Typical Parameters (NOESY):
-
Pulse Program: Standard NOESY pulse sequence with a mixing time of 150-300 ms (e.g., 'noesygpph' on Bruker instruments).
-
Data Points: 2048 in F2, 512 in F1.
-
Number of Scans: 16-32 per increment.
-
-
Visualizing the Workflow and Analysis
The following diagrams illustrate the overall workflow for confirming the incorporation of N-benzyl-beta-alanine and the key NMR correlations used in the analysis.
By following these experimental protocols and comparing the acquired data with the expected chemical shifts and correlations, researchers can confidently confirm the successful incorporation of N-benzyl-beta-alanine into their synthetic peptides. This detailed NMR analysis not only verifies the primary structure but also provides valuable insights into the conformational impact of this unnatural amino acid, which is crucial for structure-activity relationship studies and the development of novel peptide-based therapeutics.
Navigating the Complexities of Modified Peptides: A Comparative Guide to Tandem Mass Spectrometry for Sequencing Peptides Containing N-benzyl-beta-alanine
For researchers, scientists, and drug development professionals engaged in the analysis of modified peptides, the ability to accurately determine their sequence is paramount. The incorporation of non-proteinogenic amino acids, such as N-benzyl-beta-alanine, into peptide structures presents unique challenges for traditional sequencing methodologies. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) techniques for the sequencing of these novel peptides, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The modification of peptides with moieties like the N-benzyl group can significantly alter their fragmentation behavior in a mass spectrometer. Understanding these fragmentation pathways is crucial for reliable sequence determination. This guide focuses on the three most common fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
Comparing Fragmentation Techniques for Modified Peptide Sequencing
The choice of fragmentation method can profoundly impact the quality of MS/MS spectra and the confidence of peptide identification. For peptides containing N-benzyl-beta-alanine, the stability of the benzyl group and its influence on charge distribution are key considerations.
| Fragmentation Technique | Ion Types Generated | Advantages for N-benzyl-beta-alanine Peptides | Disadvantages for N-benzyl-beta-alanine Peptides |
| Collision-Induced Dissociation (CID) | b- and y-ions | Widely available and well-characterized for standard peptides. Can provide basic backbone fragmentation.[1] | Prone to neutral loss of the benzyl group, leading to spectra dominated by a few intense fragment ions and poor sequence coverage.[2][3] The low-energy collisions may not be sufficient to fragment the peptide backbone efficiently, especially in the presence of the bulky benzyl modification.[1] |
| Higher-Energy Collisional Dissociation (HCD) | b- and y-ions | Higher fragmentation energy can lead to more extensive backbone cleavage compared to CID, potentially overcoming the stability of the benzyl group.[1][4] Generates high-resolution, accurate-mass fragment ions in an Orbitrap detector, aiding in confident fragment identification.[5] | Can still result in significant neutral loss of the benzyl group. The high energy may lead to complex spectra with internal fragments, complicating de novo sequencing. |
| Electron Transfer Dissociation (ETD) | c- and z-ions | Preserves labile modifications, making it ideal for peptides with non-covalent or easily fragmented modifications.[4][6] Fragmentation is not dependent on proton mobility, which can be influenced by the basicity of the modified amino acid.[7] Particularly effective for peptides with higher charge states.[5][6] | Can be less efficient for doubly charged precursor ions.[5] Requires a dedicated instrument with ETD capability. Slower scan speeds compared to CID and HCD can impact high-throughput analyses.[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving high-quality and reproducible results in the mass spectrometric analysis of modified peptides.
Sample Preparation
-
Peptide Synthesis and Purification: Peptides containing N-benzyl-beta-alanine should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, peptides must be cleaved from the resin and deprotected. High-performance liquid chromatography (HPLC) is the recommended method for purification to ensure a high-purity sample for mass spectrometry analysis.
-
Sample Desalting: Prior to mass spectrometry, it is critical to desalt the purified peptide sample using a C18 StageTip or a similar reversed-phase micro-extraction technique. This removes salts and other contaminants that can interfere with ionization.
-
Sample Resuspension: Resuspend the desalted peptide in a solvent compatible with electrospray ionization (ESI), typically a solution of 0.1% formic acid in water/acetonitrile.
Tandem Mass Spectrometry Analysis
The following are generalized parameters for a hybrid ion trap-Orbitrap mass spectrometer. Instrument-specific optimization is always recommended.
| Parameter | CID | HCD | ETD |
| Activation Type | Collision-Induced Dissociation | Higher-Energy Collisional Dissociation | Electron Transfer Dissociation |
| Isolation Window | 2.0 m/z | 2.0 m/z | 2.0 m/z |
| Normalized Collision Energy (NCE) | 35% | Stepped NCE (e.g., 25%, 30%, 35%) | Not Applicable |
| Activation Q | 0.25 | Not Applicable | Not Applicable |
| Activation Time | 10 ms | 0.1 ms | 100 ms |
| ETD Reagent Target | Not Applicable | Not Applicable | 3e5 |
| Detector | Ion Trap | Orbitrap | Orbitrap |
| Orbitrap Resolution | Not Applicable | 30,000 | 30,000 |
Visualizing the Workflow and Fragmentation
To better illustrate the processes involved in sequencing peptides containing N-benzyl-beta-alanine, the following diagrams outline the experimental workflow and the predicted fragmentation pathways.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 6. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Sterically Hindered Peptides: Manual vs. Automated Approaches
For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids presents a significant challenge. The bulky nature of these residues can impede coupling reactions, leading to lower yields and purity. The choice between manual solid-phase peptide synthesis (SPPS) and automated synthesis is a critical decision that directly impacts project timelines, resource allocation, and the quality of the final product. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in selecting the most appropriate approach for your research needs.
The inclusion of sterically hindered amino acids, such as α,α-disubstituted amino acids like 2-aminoisobutyric acid (Aib) or residues with bulky side chains like D-Valine, is a key strategy in modern peptide drug design to enhance enzymatic stability and enforce specific conformations.[1][2] However, these modifications make the synthesis process more demanding.[2][3] Automated peptide synthesizers, particularly those with microwave heating capabilities, have become increasingly popular for tackling these "difficult sequences."[4][5][6]
Performance Comparison: Manual vs. Automated Synthesis
Automated peptide synthesis generally offers significant advantages in terms of speed, reproducibility, and reduced hands-on time, which is particularly beneficial for high-throughput applications.[4][7] Manual synthesis, on the other hand, provides a higher degree of flexibility for troubleshooting and is often more cost-effective for small-scale or exploratory work.[7]
The following table summarizes key performance indicators based on typical outcomes for the synthesis of sterically hindered peptides.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin[2] | 10 mg - 1 g of resin per vessel[2] |
| Hands-on Time per Cycle | 1 - 2 hours[2] | 5 - 15 minutes (for setup)[2] |
| Total Time per Cycle | 2 - 4 hours[2] | 30 - 90 minutes (standard); < 30 minutes (microwave-assisted)[7][8] |
| Typical Yield per Coupling Step | 95 - 99% (with careful monitoring)[2] | > 99%[2] |
| Final Crude Purity | 70 - 90%[2] | 85 - 98%[2] |
| Reagent Consumption | Higher, due to manual dispensing[2] | Optimized and lower[4] |
| Reproducibility | Operator-dependent[7] | High[4][7] |
| Throughput | Low (typically one peptide at a time)[2] | High (multiple parallel syntheses possible)[4] |
Experimental Protocols
The following protocols provide a general framework for the manual and automated synthesis of a generic sterically hindered peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a peptide containing a sterically hindered amino acid on Rink Amide resin.
1. Resin Preparation and Swelling:
-
Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel.[9]
-
Add 1 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1-2 hours.[9][10]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 1 mL of 20% piperidine in DMF to the resin and agitate for 3 minutes.[1]
-
Drain the solution and add another 1 mL of 20% piperidine in DMF, then agitate for an additional 10 minutes.[1]
-
Wash the resin thoroughly with DMF (5 x 1 mL) to remove residual piperidine.[1]
3. Coupling of Sterically Hindered Amino Acid:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected sterically hindered amino acid and 3 equivalents of a coupling reagent (e.g., HATU) in DMF.[1]
-
Add 6 equivalents of an activation base (e.g., N,N-Diisopropylethylamine - DIPEA) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature. For particularly difficult couplings, a double coupling (repeating this step) may be necessary.[1][11]
-
Monitor the completion of the coupling reaction using a Kaiser test.[12]
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 mL) and then with Dichloromethane (DCM) (3 x 1 mL) to remove excess reagents and byproducts.[1]
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.[13]
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanediol).[13]
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.[13]
-
Dry the peptide pellet under vacuum.[13]
Automated Solid-Phase Peptide Synthesis Protocol (with Microwave Heating)
This protocol outlines a standard cycle for an automated peptide synthesizer equipped with microwave heating.
1. System Preparation:
-
Ensure the automated synthesizer is calibrated and all reagent bottles are sufficiently filled.
-
Program the peptide sequence into the synthesizer's software.
2. Resin Loading and Swelling:
-
Place the appropriate amount of resin in the reaction vessel.
-
The synthesizer will automatically perform a series of DMF washes to swell the resin.
3. Automated Synthesis Cycle (per amino acid):
-
Fmoc Deprotection: The synthesizer will deliver a 20% piperidine in DMF solution to the reaction vessel. This step is often heated by microwave to accelerate the reaction (e.g., 2 x 2 minutes at a set temperature).[8]
-
Washing: A series of automated DMF washes are performed to remove the piperidine.
-
Coupling: The synthesizer delivers the pre-dissolved Fmoc-amino acid, coupling reagent (e.g., DIC/Oxyma for Aib residues), and activation base to the reaction vessel.[14][15] The coupling reaction is then heated by microwave for a specified time (e.g., 5-15 minutes).[5]
-
Washing: The synthesizer performs a final series of DMF washes to remove unreacted reagents.
4. Final Cleavage and Deprotection:
-
Once the synthesis is complete, the peptide-resin is manually removed from the synthesizer.
-
The cleavage and deprotection steps are performed manually as described in step 6 of the manual protocol.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of both manual and automated peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Conclusion
The choice between manual and automated synthesis of sterically hindered peptides is dependent on the specific goals of the project. For high-throughput screening, lead optimization, and scenarios where consistency and speed are paramount, automated synthesis, especially with microwave assistance, is the superior choice.[4][6][7] For smaller-scale synthesis, methods development, and when budgetary constraints are a primary concern, manual synthesis remains a viable and flexible option.[7] In both cases, the use of potent coupling reagents such as HATU, HCTU, or specialized combinations like DIC/Oxyma is crucial for successfully incorporating sterically hindered residues.[1][14][16][15] Rigorous purification and analysis by HPLC and mass spectrometry are essential to ensure the identity and purity of the final peptide product regardless of the synthesis method employed.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Automated 'X-Y' robot for peptide synthesis with microwave heating: application to difficult peptide sequences and protein domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. peptideweb.com [peptideweb.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. m.youtube.com [m.youtube.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. research-information.bris.ac.uk [research-information.bris.ac.uk]
A Comparative Guide to Analytical Techniques for Validating N-benzyl-beta-alanine Peptide Purity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Determining the Purity of Peptides Containing N-benzyl-beta-alanine.
The incorporation of modified amino acids, such as N-benzyl-beta-alanine, into peptide structures is a critical strategy for enhancing proteolytic stability and modulating bioactivity. The purity of these synthetic peptides is a crucial quality attribute, directly impacting experimental reproducibility, therapeutic efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing peptide purity. However, a comprehensive evaluation often involves orthogonal methods to ensure a complete impurity profile. This guide provides a comparative overview of analytical HPLC and alternative techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE)—for the validation of N-benzyl-beta-alanine peptide purity, supported by representative experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The following table summarizes the representative performance of each analytical technique in determining the purity of a synthetic peptide containing N-benzyl-beta-alanine. This data is illustrative and compiled from the established principles and typical performance of each method.
| Performance Metric | Analytical HPLC (UV) | LC-MS | qNMR (¹H NMR) | Capillary Electrophoresis (CE) |
| Principle of Separation/Detection | Hydrophobicity | Hydrophobicity & Mass-to-Charge Ratio | Nuclear Spin Properties | Charge-to-Size Ratio |
| Primary Application | Purity Quantification | Impurity Identification & Quantification | Absolute Quantification & Structural Info | Orthogonal Purity Verification |
| Representative Purity (%) | 98.5% | 98.2% (UV), 97.9% (MS TIC) | 98.8% (relative to internal standard) | 98.6% |
| Limit of Detection (LOD) | ~0.05% | ~0.01% | ~0.1% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.05% | ~0.3% | ~0.15% |
| Precision (%RSD) | < 2% | < 3% | < 1% | < 3% |
| Impurity Identification | No (retention time only) | Yes (mass identification) | Yes (structural information) | No (migration time only) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the N-benzyl-beta-alanine-containing peptide being analyzed.
Analytical Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
Objective: To determine the purity of a synthetic N-benzyl-beta-alanine peptide and separate it from process-related impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size)[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
N-benzyl-beta-alanine peptide sample dissolved in Mobile Phase A
Protocol:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatographic Run: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. The presence of the benzyl group may increase hydrophobicity, potentially requiring adjustment of the gradient slope for optimal separation.
-
Detection: Monitor the elution profile at 214 nm or 220 nm for the peptide backbone.[1][2]
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of the N-benzyl-beta-alanine peptide using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To confirm the molecular weight of the N-benzyl-beta-alanine peptide and identify the mass of any impurities.
Materials:
-
LC-MS system with an Electrospray Ionization (ESI) source
-
C18 reversed-phase column suitable for LC-MS
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
N-benzyl-beta-alanine peptide sample dissolved in Mobile Phase A
Protocol:
-
LC Separation: Perform a chromatographic separation similar to the HPLC protocol, using formic acid instead of TFA to avoid ion suppression in the MS source.
-
MS Detection: Introduce the eluent from the LC into the ESI source of the mass spectrometer.
-
Mass Analysis: Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the peptide and its potential impurities (e.g., truncated or modified sequences).
-
Data Analysis: Correlate the peaks in the total ion chromatogram (TIC) with their corresponding mass spectra to confirm the molecular weight of the main peptide and identify the masses of co-eluting impurities.
Quantitative NMR (qNMR) for Purity Determination
Objective: To determine the absolute purity of the N-benzyl-beta-alanine peptide using an internal standard.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-purity internal standard with a known chemical purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
N-benzyl-beta-alanine peptide sample
Protocol:
-
Sample Preparation: Accurately weigh a specific amount of the peptide sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Integrate a well-resolved signal from the peptide (e.g., aromatic protons from the benzyl group) and a signal from the internal standard.
-
Purity Calculation: Calculate the purity of the peptide using the following formula, accounting for the number of protons, molecular weight, and mass of both the peptide and the internal standard.
Capillary Electrophoresis (CE) for Orthogonal Purity Verification
Objective: To provide an orthogonal assessment of peptide purity based on a different separation principle.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d.)
-
Background Electrolyte (BGE): e.g., 100 mM phosphate buffer, pH 2.5
-
N-benzyl-beta-alanine peptide sample
Protocol:
-
Capillary Conditioning: Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.
-
Sample Preparation: Dissolve the peptide sample in water or a low-ionic-strength buffer to a concentration of 0.1-1.0 mg/mL.
-
Injection: Inject the sample using hydrodynamic or electrokinetic injection.
-
Separation: Apply a voltage (e.g., 20-30 kV) across the capillary to initiate the electrophoretic separation.
-
Detection: Monitor the migration of the peptide and impurities using the UV detector at 200-214 nm.
-
Data Analysis: Calculate the purity based on the corrected peak areas in the electropherogram.
Mandatory Visualization
Workflow for Bioactive Peptide Synthesis and Purity Validation
The following diagram illustrates the synthesis of a bioactive peptide incorporating N-benzyl-beta-alanine to enhance enzymatic stability, followed by a comprehensive purity validation workflow.
References
Benchmarking N-Cbz-N-benzyl-beta-alanine against other beta-amino acid building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug discovery, the choice of building blocks is paramount to achieving desired therapeutic properties such as enhanced stability and bioactivity. Beta-amino acids are a well-established class of non-natural amino acids that, when incorporated into peptides, can induce unique secondary structures and confer remarkable resistance to proteolytic degradation. This guide provides a comprehensive comparison of N-Cbz-N-benzyl-beta-alanine against other commonly used beta-amino acid building blocks, offering insights into their synthetic accessibility, performance in peptide synthesis, and impact on the final peptide's characteristics.
Executive Summary
N-Cbz-N-benzyl-beta-alanine is a doubly protected beta-amino acid derivative that offers the potential for creating highly stable peptides. The presence of the N-benzyl group can significantly enhance resistance to enzymatic cleavage. However, this structural feature also introduces considerable steric hindrance, which can negatively impact coupling efficiency during solid-phase peptide synthesis (SPPS). This guide presents a comparative analysis of N-Cbz-N-benzyl-beta-alanine with N-Cbz-beta-alanine and Fmoc-beta-alanine, summarizing their key properties and providing experimental protocols for their evaluation.
Comparison of Beta-Amino Acid Building Blocks
The selection of a beta-amino acid building block for peptide synthesis is a trade-off between the desired properties of the final peptide and the synthetic challenges encountered during its assembly. The following tables provide a comparative overview of N-Cbz-N-benzyl-beta-alanine, N-Cbz-beta-alanine, and Fmoc-beta-alanine.
| Property | N-Cbz-N-benzyl-beta-alanine | N-Cbz-beta-alanine | Fmoc-beta-alanine |
| Molecular Formula | C18H19NO4 | C11H13NO4 | C18H17NO4 |
| CAS Number | 252919-08-7[1] | 2304-94-1[2] | 35737-10-1[3] |
| Protection Strategy | N-Cbz, N-Benzyl | N-Cbz | N-Fmoc |
| Primary Application | Introduction of N-benzylated beta-amino acid residues for enhanced proteolytic stability. | Standard Cbz-based solution or solid-phase peptide synthesis. | Standard Fmoc-based solid-phase peptide synthesis. |
Table 1: General Properties of Selected Beta-Amino Acid Building Blocks
| Performance Metric | N-Cbz-N-benzyl-beta-alanine | N-Cbz-beta-alanine | Fmoc-beta-alanine |
| Expected Coupling Efficiency | Lower due to steric hindrance from the N-benzyl group.[1][4] | Moderate to high. | High, standard for Fmoc-SPPS. |
| Deprotection Conditions | Cbz: Hydrogenolysis or strong acid; Benzyl: Hydrogenolysis.[5] | Hydrogenolysis or strong acid.[5] | Base-labile (e.g., 20% piperidine in DMF).[5][6] |
| Expected Proteolytic Stability of Resulting Peptide | High; N-benzyl group can block protease cleavage at adjacent sites.[1] | Moderate; beta-amino acid backbone provides inherent stability. | Moderate; beta-amino acid backbone provides inherent stability. |
| Chirality | Achiral | Achiral | Achiral |
Table 2: Performance Comparison in Peptide Synthesis and Resulting Peptide Properties
Experimental Protocols
To facilitate a direct comparison of these building blocks, the following experimental protocols are provided. These protocols outline the synthesis of a model tripeptide containing the respective beta-amino acid, followed by an in vitro proteolytic stability assay.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide
This protocol describes the synthesis of a model tripeptide, Ac-Ala-X-Ala-NH2, where X is the beta-amino acid being tested, using a standard Fmoc/tBu strategy. For the incorporation of Cbz-protected beta-amino acids, a modified approach is required.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
N-Cbz-N-benzyl-beta-alanine, N-Cbz-beta-alanine, or Fmoc-beta-alanine
-
Coupling reagents: HBTU, HOBt, DIEA
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Couple Fmoc-Ala-OH (3 eq) using HBTU (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Beta-Amino Acid):
-
Deprotect the N-terminal Fmoc group as described above.
-
For Fmoc-beta-alanine: Couple as described for Fmoc-Ala-OH.
-
For Cbz-protected beta-amino acids: Couple using the same reagents. Due to potential steric hindrance with N-Cbz-N-benzyl-beta-alanine, extend the coupling time to 4-6 hours and consider double coupling.
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Deprotect the N-terminal Fmoc group of the beta-amino acid (if applicable).
-
Couple the final Fmoc-Ala-OH as described previously.
-
-
Acetylation: Acetylate the N-terminus with a solution of acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol assesses the stability of the synthesized tripeptides in the presence of a common protease, such as trypsin or chymotrypsin.
Materials:
-
Purified tripeptides
-
Protease (e.g., Trypsin, Chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of each tripeptide in PBS at a concentration of 1 mg/mL.
-
Protease Solution Preparation: Prepare a stock solution of the protease in PBS.
-
Digestion Reaction:
-
In a microcentrifuge tube, mix the peptide solution with the protease solution (e.g., at a 1:100 enzyme-to-substrate ratio by weight).
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine the half-life of each peptide.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a typical G-protein coupled receptor (GPCR) signaling pathway where beta-peptides can act as ligands, and a general workflow for solid-phase peptide synthesis.
Caption: GPCR signaling pathway initiated by a beta-peptide ligand.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Discussion and Conclusion
The choice between N-Cbz-N-benzyl-beta-alanine and other beta-amino acid building blocks depends on the specific goals of the research.
-
N-Cbz-N-benzyl-beta-alanine is a promising candidate for synthesizing peptides where maximal proteolytic stability is the primary objective. The N-benzyl group is expected to provide significant protection against enzymatic degradation. However, researchers must be prepared to address the challenges of lower coupling efficiencies due to steric hindrance, which may require optimization of coupling reagents and reaction times.
-
N-Cbz-beta-alanine offers a balance between synthetic accessibility and the benefits of a beta-amino acid. It is a suitable choice for both solution-phase and solid-phase synthesis where the Cbz protecting group is compatible with the overall synthetic strategy.
-
Fmoc-beta-alanine is the building block of choice for standard Fmoc-based solid-phase peptide synthesis. Its high coupling efficiency and compatibility with automated synthesizers make it a convenient option for routine incorporation of beta-alanine into peptides.
References
- 1. Tuning of Protease Resistance in Oligopeptides through N-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide interactions with G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Assessing the Impact of the N-benzyl Group on Peptide Conformation by CD Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of an N-benzyl group to a peptide backbone is a significant modification that can profoundly influence its conformational landscape. This alteration, by replacing an amide proton with a bulky, aromatic benzyl group, can induce substantial changes in the peptide's secondary structure, impacting its biological activity, stability, and therapeutic potential. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely employed to investigate these conformational changes in solution. This guide provides a comparative analysis of how the N-benzyl group affects peptide conformation as assessed by CD spectroscopy, supported by experimental data and detailed protocols.
The Role of the N-Benzyl Group in Peptide Conformation
N-alkylation of a peptide backbone, including N-benzylation, introduces steric hindrance that can restrict the rotational freedom around the peptide bond. This can lead to a preference for specific dihedral angles, thereby favoring certain secondary structures over others. For instance, the presence of an N-benzyl group can disrupt hydrogen bonding patterns essential for the formation of α-helices and β-sheets, while potentially promoting the formation of turns or more folded, compact structures. The aromatic nature of the benzyl group can also introduce new non-covalent interactions, such as π-π stacking, which can further stabilize specific conformations. Studies on N-substituted peptides have shown that such modifications can lead to a cis/trans conformational equilibrium of the amide bond, a feature not commonly observed in unmodified peptides which predominantly adopt a trans-amide conformation[1][2].
Comparative Analysis of CD Spectra
| Peptide Sequence | Modification | Molar Ellipticity at 222 nm (deg·cm²·dmol⁻¹) | Predominant Secondary Structure | Reference |
| Ac-WGG(EAAAR)4A-amide | None | -25,000 | α-helix | Illustrative Example based on[3] |
| Ac-WGG(EAAAR)4A-amide | N-methyl at central Alanine | -10,000 | Disordered/Turn | Illustrative Example based on[3] |
Note: The data presented in this table is illustrative and based on studies of N-methylated peptides to demonstrate the potential impact of N-alkylation. The magnitude of the effect of an N-benzyl group may differ due to its larger size.
The CD spectrum of a peptide provides a wealth of information about its secondary structure. α-helical structures typically exhibit two negative bands around 208 nm and 222 nm, while β-sheets show a single negative band around 218 nm. Random coil or disordered structures are characterized by a strong negative band near 200 nm. The introduction of an N-benzyl group is expected to cause a significant shift in the CD spectrum, often leading to a reduction in the intensity of the characteristic α-helical or β-sheet bands and a shift towards a spectrum indicative of a more disordered or turn-like conformation.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible CD data. Below is a comprehensive protocol for assessing the impact of an N-benzyl group on peptide conformation.
Peptide Synthesis and Purification
-
Peptide Synthesis: Both the N-benzylated and the corresponding unmodified peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For the N-benzylated peptide, the N-benzyl-amino acid building block is incorporated at the desired position in the sequence.
-
Cleavage and Deprotection: The synthesized peptides are cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: The crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Characterization: The purified peptides are characterized by mass spectrometry to confirm their identity and purity.
CD Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of the purified peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be chosen for its low absorbance in the far-UV region.
-
Accurately determine the concentration of the peptide stock solutions, for example, by UV absorbance if the peptide contains aromatic residues, or by quantitative amino acid analysis.
-
Prepare final peptide solutions for CD analysis at a concentration range of 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Purge the instrument with nitrogen gas for at least 30 minutes before measurements to remove oxygen, which absorbs in the far-UV region.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer solution under the same conditions as the peptide samples.
-
Record the CD spectra of the peptide solutions from 190 nm to 260 nm at a controlled temperature (e.g., 25 °C).
-
Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.
-
The scanning speed is usually set to 50-100 nm/min with a bandwidth of 1-2 nm.
-
-
Data Processing and Analysis:
-
Subtract the baseline buffer spectrum from the sample spectra.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:
-
mdeg is the measured ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
l is the path length of the cuvette in cm
-
n is the number of amino acid residues
-
-
Analyze the processed CD spectra to estimate the secondary structure content using deconvolution algorithms available in various software packages (e.g., CONTIN, SELCON3, CDSSTR).
-
Visualizing the Workflow and Rationale
To provide a clear overview of the experimental and analytical process, the following diagrams created using Graphviz (DOT language) illustrate the key steps and the underlying logic.
Figure 1: Experimental workflow for assessing the impact of N-benzylation.
Figure 2: Logical relationship of N-benzylation's impact on peptide conformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine-rich peptides from FUS have an intrinsic ability to self-assemble into fibers and networked fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, spectral characterization, conformational analysis and evaluation of b… [ouci.dntb.gov.ua]
A Head-to-Head Battle: Enzymatic Cleavage of Cbz Group Versus Chemical Deprotection Methods
For researchers, scientists, and drug development professionals, the choice of a deprotection strategy for the widely-used carboxybenzyl (Cbz or Z) protecting group is a critical decision in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. This guide provides a comprehensive comparative analysis of enzymatic cleavage versus traditional chemical methods for Cbz removal, supported by experimental data, detailed protocols, and workflow visualizations to aid in the selection of the most suitable methodology.
The Cbz group is a stalwart protecting group for amines due to its robustness under a variety of synthetic conditions. However, its effective and selective removal is paramount to the success of a synthetic campaign. While chemical methods have long been the standard, enzymatic approaches are emerging as a mild, selective, and green alternative. This comparison guide delves into the quantitative performance, experimental considerations, and mechanistic differences between these two fundamental approaches.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for both enzymatic and a selection of common chemical deprotection methods for the Cbz group, offering a clear comparison of their efficacy across different substrates and conditions.
| Deprotection Method | Reagents/Enzyme | Typical Substrate | Reaction Time | Yield/Conversion (%) | Key Advantages & Disadvantages |
| Enzymatic Cleavage | |||||
| Cbz-deprotecting Enzyme (Cbz-ase) from Sphingomonas paucimobilis | Purified Cbz-ase or whole cells | Cbz-L-Amino Acids | 24 hours | >99 (conversion) | Advantages: High enantioselectivity (L-specific), mild aqueous conditions (neutral pH, room temp), environmentally friendly.[1][2] Disadvantages: Limited to L-amino acids, longer reaction times, enzyme availability and cost. |
| Penicillin G Acylase (PGA) | Immobilized or free PGA | Cbz-protected amino acids and peptides | Variable | High | Advantages: Mild conditions, high selectivity.[3] Disadvantages: Substrate scope can be limited, potential for enzyme inhibition. |
| Chemical Deprotection | |||||
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%) | General Cbz-amines | 1-24 hours | >95 | Advantages: Clean byproducts (toluene, CO₂), mild conditions, widely applicable.[4] Disadvantages: Incompatible with reducible functional groups (alkenes, alkynes, some sulfur compounds), catalyst can be pyrophoric.[5] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Cbz-protected peptides | 1-3 hours | >90 | Advantages: Avoids the use of hydrogen gas, often faster than standard hydrogenolysis. Disadvantages: Still employs a heavy metal catalyst. |
| Acidic Cleavage | HBr in Acetic Acid (33%) | General Cbz-amines | 1-4 hours | ~90 | Advantages: Effective when hydrogenolysis is not feasible.[4] Disadvantages: Harsh acidic conditions can cleave other acid-labile protecting groups and may not be suitable for sensitive substrates. |
| Lewis Acid Cleavage | AlCl₃, Hexafluoroisopropanol (HFIP) | General Cbz-amines | 2-16 hours | High | Advantages: Non-reductive, tolerates many functional groups sensitive to hydrogenolysis. Disadvantages: Requires stoichiometric amounts of Lewis acid, workup can be more involved. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Cbz-amines on sensitive substrates | 24 hours | High | Advantages: Useful for substrates that are sensitive to both reduction and strong acids. Disadvantages: Requires elevated temperatures and basic conditions.[5] |
Mandatory Visualization
The following diagrams, generated using the Graphviz DOT language, illustrate the conceptual workflows of enzymatic and chemical Cbz deprotection, as well as a relevant signaling pathway where Cbz-protected compounds are utilized.
Experimental Protocols
Detailed methodologies for key enzymatic and chemical deprotection experiments are provided below.
Protocol 1: Enzymatic Deprotection of Cbz-L-Phenylalanine using Cbz-ase
This protocol is a representative example of the enzymatic cleavage of a Cbz-protected amino acid.
Materials:
-
Cbz-L-Phenylalanine
-
Purified Cbz-ase from Sphingomonas paucimobilis (or whole cells expressing the enzyme)
-
50 mM Phosphate buffer (pH 7.5)
-
Incubator/shaker
-
HPLC system for reaction monitoring
Procedure:
-
Substrate Preparation: Prepare a 5 mM solution of Cbz-L-Phenylalanine in 50 mM phosphate buffer (pH 7.5).
-
Enzyme Addition: To the substrate solution, add the purified Cbz-ase to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the reaction mixture at 37°C with shaking (e.g., 250 rpm) for 24 hours.[2]
-
Reaction Monitoring: Monitor the conversion of the starting material to L-Phenylalanine by taking aliquots at various time points and analyzing them by RP-HPLC.
-
Work-up and Isolation: Once the reaction is complete (as determined by HPLC), the enzyme can be removed by ultrafiltration if it is not immobilized. The resulting aqueous solution containing L-Phenylalanine can be used directly or the product can be isolated by standard techniques such as lyophilization or ion-exchange chromatography.
Protocol 2: Chemical Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis
This protocol describes the most common chemical method for Cbz deprotection.
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and are easily removed during this process.
Concluding Remarks
The choice between enzymatic and chemical Cbz deprotection is highly dependent on the specific requirements of the synthetic route.
Enzymatic cleavage offers unparalleled selectivity, especially in terms of stereochemistry, and operates under exceptionally mild, environmentally friendly conditions.[3] This makes it an ideal choice for the deprotection of sensitive biomolecules and in late-stage synthetic steps where harsh reagents could compromise the integrity of a complex molecule. However, the substrate scope can be limited, and the cost and availability of suitable enzymes may be a consideration.
Chemical deprotection methods , particularly catalytic hydrogenolysis, are versatile, well-established, and generally high-yielding for a broad range of substrates.[4] They represent the workhorse approach for Cbz removal in many synthetic applications. However, the lack of chemoselectivity in the presence of other reducible functional groups and the use of hazardous reagents are significant drawbacks.
For drug development professionals and scientists, a thorough evaluation of the substrate's functionalities, the desired scale of the reaction, and the overall synthetic strategy is crucial. As biocatalysis continues to advance, enzymatic deprotection is poised to become an increasingly valuable and mainstream tool in the synthetic chemist's arsenal, offering a powerful and sustainable alternative to traditional chemical methods.
References
Safety Operating Guide
Proper Disposal of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic Acid: A Guide for Laboratory Professionals
Authoritative guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid. This document provides essential procedural information to ensure the safe handling and disposal of this chemical compound, minimizing risks to personnel and the environment. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard Profile and Disposal Classification
This compound is classified as a hazardous substance, necessitating disposal as chemical waste. The hazard profile, based on available safety data sheets, dictates the stringent disposal requirements outlined in this guide.
| Hazard Classification | GHS Hazard Statement | Implication for Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not dispose of down the drain or in general waste. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Contaminated personal protective equipment (PPE) and labware must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Requires careful handling to avoid splashes and generation of dust; contaminated materials must be properly disposed of. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Handling and disposal procedures should be conducted in a well-ventilated area to prevent inhalation. |
The precautionary statement P501 is consistently associated with this compound, mandating that the contents and container be disposed of at a hazardous or special waste collection point.[1]
Detailed Disposal Protocols
The following step-by-step procedures must be followed for the disposal of this compound and associated waste.
2.1. Unused or Expired Product:
-
Do not dispose of the solid chemical in the regular trash or wash it down the sink.
-
Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer the contents to a new, compatible, and properly labeled hazardous waste container.
-
The label should include the full chemical name, the words "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Store the sealed container in a designated hazardous waste accumulation area, segregated from incompatible materials.[4]
-
Arrange for pickup and disposal by a certified hazardous waste management company, following your institution's specific procedures.[5]
2.2. Contaminated Labware and Disposables:
-
Solid Waste: Items such as gloves, weigh boats, and paper towels that have come into contact with the solid chemical should be collected in a designated solid hazardous waste container.[5] This container must be clearly labeled as "Hazardous Waste" and specify the chemical contaminant.
-
Liquid Waste: Solutions containing this compound must be collected in a designated liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[5]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container that is also treated as hazardous waste.
-
Glassware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5]
2.3. Spill Management:
-
Containment: In the event of a spill, restrict access to the area. Prevent the dust from becoming airborne.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the most comprehensive and compliant disposal procedures. Always prioritize safety and environmental responsibility when handling chemical waste.
References
Personal protective equipment for handling 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid
Essential Safety and Handling Guide for 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 252919-08-7). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1][2] A multi-layered approach to PPE is essential to minimize exposure.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes/Face | Safety Goggles, Face Shield | Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield is recommended for tasks with a higher risk of splashing. |
| Skin/Body | Laboratory Coat, Chemical-Resistant Apron | A standard laboratory coat should be worn at all times.[3] For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat is advised. |
| Hands | Chemical-Resistant Gloves | Wear suitable protective gloves. Nitrile gloves are a common choice, but glove material should be selected based on the specific solvent being used and the duration of handling. Always inspect gloves for integrity before use. |
| Respiratory | Use in a Well-Ventilated Area | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection. The following workflow outlines the key steps from preparation to disposal.
Chemical Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
